molecular formula C11H9NO3S B043855 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid CAS No. 123971-42-6

4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

Cat. No.: B043855
CAS No.: 123971-42-6
M. Wt: 235.26 g/mol
InChI Key: ZYQVZIBTYDJJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid is a high-value heterocyclic building block extensively utilized in medicinal chemistry and drug discovery research. This compound features a 1,3-thiazole core, a privileged scaffold in pharmacology, substituted with a 4-methoxyphenyl group at the 4-position and a carboxylic acid functional group at the 2-position. The carboxylic acid moiety provides a versatile handle for further synthetic elaboration, enabling researchers to readily generate amide, ester, or hydrazide derivatives via straightforward coupling reactions. Its primary research application lies in the design and synthesis of novel small molecule libraries targeting a range of biological processes, particularly as a precursor for kinase inhibitors, anti-infective agents, and probes for enzyme function. The electron-donating methoxy group can influence the molecule's electronic properties and pharmacokinetic profile, making it a compelling intermediate for structure-activity relationship (SAR) studies. Researchers employ this compound to develop potential therapeutic candidates for areas such as oncology, inflammation, and infectious diseases, leveraging its potential to interact with key biological targets. This product is intended for research purposes by qualified laboratory professionals only.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)9-6-16-10(12-9)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQVZIBTYDJJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564528
Record name 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123971-42-6
Record name 4-(4-Methoxyphenyl)-2-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123971-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid, a molecule of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data. Additionally, it explores the potential biological relevance of this compound through its interaction with cellular signaling pathways.

Synthesis

The synthesis of this compound is achieved through a two-step process commencing with the well-established Hantzsch thiazole synthesis to form an ester precursor, followed by hydrolysis to yield the final carboxylic acid.

Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate (Ester Precursor)

The initial step involves the cyclocondensation reaction between ethyl bromopyruvate and 4-methoxythiobenzamide. This reaction follows the general mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol:

A solution of 4-methoxythiobenzamide (1 equivalent) in a suitable solvent such as ethanol is reacted with ethyl bromopyruvate (1 equivalent). The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product, ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate, can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.

Hydrolysis to this compound

The synthesized ethyl ester is then hydrolyzed to the target carboxylic acid. This is a standard saponification reaction.

Experimental Protocol:

Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is heated under reflux until the hydrolysis is complete, as indicated by TLC. After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Characterization

Comprehensive characterization of this compound is crucial to confirm its identity and purity. The following tables summarize the expected and observed analytical data.

Physical and Spectroscopic Data
PropertyDescription
Molecular Formula C₁₁H₉NO₃S
Molecular Weight 235.26 g/mol
Appearance Solid
Melting Point 195-199 °C[1]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0-13.0broad s1HCarboxylic acid (-COOH)
~7.8-8.0d2HAromatic protons (ortho to -OCH₃)
~7.4-7.6s1HThiazole proton (C5-H)
~6.9-7.1d2HAromatic protons (meta to -OCH₃)
~3.8s3HMethoxy protons (-OCH₃)

Note: Expected chemical shifts are based on typical values for similar structures and may vary depending on the solvent and instrument used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ, ppm)Assignment
~165-175Carboxylic acid carbon (-COOH)
~160-165Thiazole carbon (C2)
~158-162Aromatic carbon (-C-OCH₃)
~145-150Thiazole carbon (C4)
~128-132Aromatic carbons (ortho to -OCH₃)
~125-128Aromatic carbon (ipso)
~118-122Thiazole carbon (C5)
~113-116Aromatic carbons (meta to -OCH₃)
~55Methoxy carbon (-OCH₃)

Note: Expected chemical shifts are based on typical values for similar structures and may vary depending on the solvent and instrument used.

FTIR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch of carboxylic acid
1680-1710 (strong)C=O stretch of carboxylic acid
~1600, ~1500, ~1450C=C and C=N stretching in aromatic and thiazole rings
1200-1300C-O stretch of carboxylic acid and ether

Note: Expected peak positions are approximate.

Mass Spectrometry Data

m/zAssignment
235.03[M]⁺ (Molecular ion)
191[M - CO₂]⁺
135[4-methoxyphenyl]⁺

Note: Fragmentation patterns are predicted based on the structure.

Experimental Workflows and Signaling Pathways

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis reagent1 4-Methoxythiobenzamide intermediate Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate reagent1->intermediate Ethanol, RT/Heat reagent2 Ethyl bromopyruvate reagent2->intermediate Ethanol, RT/Heat product This compound intermediate->product Reflux hydrolysis_reagents NaOH, EtOH/H₂O then HCl

Synthesis of this compound.
Potential Signaling Pathway: Tubulin Polymerization Inhibition

Thiazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[2][3] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis, making them promising candidates for anticancer drug development.[2] The proposed mechanism involves the binding of the thiazole derivative to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[4]

Tubulin_Polymerization_Inhibition tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation mt->mitotic_spindle Essential for inhibitor This compound inhibitor->tubulin Binds to Colchicine Site cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest Disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis

Proposed mechanism of tubulin polymerization inhibition.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further investigation into the therapeutic potential of this and related compounds.

References

Spectroscopic Analysis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and chemical databases did not yield a complete set of experimental spectroscopic data (NMR, IR, Mass Spectrometry) specifically for 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid. The data presented in publicly accessible resources pertains to structurally similar but distinct molecules, such as esters or isomers with different substitution patterns. Therefore, a detailed technical guide with experimental data for the specified compound cannot be provided at this time.

For researchers, scientists, and drug development professionals, access to accurate spectroscopic data is critical for structure verification, purity assessment, and quality control. The absence of this data for this compound in the searched repositories highlights a potential gap in the documented chemical literature.

To facilitate future research and provide a foundational framework, this document outlines the general experimental protocols and a conceptual workflow for the spectroscopic analysis of a novel or uncharacterized compound of this nature.

Experimental Protocols

Below are detailed methodologies that would typically be employed to acquire the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance series or equivalent, operating at a proton frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the purified compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial and depends on the solubility of the compound and the need to observe exchangeable protons (like the carboxylic acid proton). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra would be acquired to identify the number of unique proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). Key expected signals would include those for the methoxy group protons, the aromatic protons on the phenyl and thiazole rings, and the acidic proton of the carboxylic acid.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra, often proton-decoupled, would be recorded to determine the number of unique carbon environments. Expected signals would correspond to the methoxy carbon, aromatic carbons, thiazole ring carbons, and the carboxyl carbon.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). Key characteristic absorption bands to look for would include:

    • A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).

    • A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

    • C-H stretches from the aromatic rings and methoxy group (around 3100-2850 cm⁻¹).

    • C=C and C=N stretches from the aromatic and thiazole rings (in the 1600-1400 cm⁻¹ region).

    • A C-O stretch from the methoxy group (around 1250 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, such as one employing Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.

  • Sample Preparation: A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

  • Data Acquisition: The mass spectrum would be acquired in both positive and negative ion modes. The primary goal would be to observe the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight of the compound (C₁₁H₉NO₃S, Exact Mass: 235.03 g/mol ). High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns (MS/MS) could also be analyzed to provide further structural information.

Conceptual Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_proc Data Processing & Analysis nmr->data_proc ir->data_proc ms->data_proc struct_elucid Structure Verification & Characterization data_proc->struct_elucid report report struct_elucid->report Generate Technical Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

In-depth Technical Guide on the Crystal Structure of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic Acid and a Representative Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases and peer-reviewed literature did not yield a complete single-crystal X-ray diffraction dataset for 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid. Therefore, this guide will provide a detailed overview of the synthesis and expected structural characteristics of the target compound, and will present a complete crystallographic analysis of a closely related analog, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , to serve as a representative example for data presentation and analysis as requested.

Introduction to this compound

Thiazole derivatives are a significant class of heterocyclic compounds that are of great interest to researchers in medicinal chemistry and materials science. The thiazole ring is a key structural motif in numerous biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, incorporates a methoxyphenyl group, which is a common feature in many pharmacologically active agents, and a carboxylic acid group, which can participate in various biological interactions and serve as a handle for further chemical modifications. Understanding the three-dimensional arrangement of atoms in this molecule through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a plausible synthetic route is outlined below.

Materials:

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

  • Thiooxamic acid

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • A solution of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

  • To this solution, thiooxamic acid (1 mmol) is added, and the mixture is stirred.

  • The reaction mixture is heated to reflux for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the crude product.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Single Crystal Growth

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis.

Procedure:

  • The purified compound is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • The solution is filtered while hot to remove any insoluble impurities.

  • The clear solution is allowed to cool down slowly to room temperature.

  • The container is then loosely covered and left undisturbed in a vibration-free environment.

  • Slow evaporation of the solvent over several days to weeks is expected to yield single crystals suitable for X-ray diffraction.

Crystallographic Data for a Representative Analog: Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

The following tables summarize the crystallographic data for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, a compound with structural similarities to the target molecule.[4]

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₃H₁₂BrNO₄
Formula Weight326.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.828(2)
b (Å)7.1335(9)
c (Å)25.119(2)
α (°)90
β (°)100.066(11)
γ (°)90
Volume (ų)2616.1(6)
Z8
Calculated Density (g/cm³)1.655
Absorption Coefficient (mm⁻¹)3.152
F(000)1312

Mandatory Visualizations

Experimental Workflow for Synthesis and Crystallization

G Workflow for Synthesis and Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization start Reactants (α-haloketone, thioamide) reaction Hantzsch Condensation start->reaction workup Neutralization & Extraction reaction->workup purification Recrystallization workup->purification product Pure Compound purification->product dissolution Dissolution in Hot Solvent product->dissolution Characterization (NMR, MS) filtration Hot Filtration dissolution->filtration cooling Slow Cooling filtration->cooling evaporation Slow Evaporation cooling->evaporation crystals Single Crystals evaporation->crystals

Caption: A generalized workflow for the synthesis and crystallization of thiazole derivatives.

Workflow for Single-Crystal X-ray Diffraction

G Workflow for Single-Crystal X-ray Diffraction crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Reduction & Correction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF File Generation structure_refinement->validation

Caption: A schematic of the single-crystal X-ray diffraction process.

Conclusion

While the specific crystal structure of this compound is not yet publicly documented, this guide provides a framework for its synthesis and crystallographic analysis. The detailed crystallographic data of the representative analog, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, illustrates the type of quantitative information that can be obtained from single-crystal X-ray diffraction. Such data is invaluable for understanding the molecular geometry, intermolecular interactions, and solid-state packing of these compounds, which in turn can guide the development of new materials and therapeutic agents. Further research to obtain and analyze the crystal structure of the title compound is highly encouraged to fully elucidate its structural and functional properties.

References

Chemical properties of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles information from closely related analogs to infer its characteristics and potential applications. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery by providing a foundation for future investigation of this compound.

Chemical Properties

Table 1: Physicochemical Properties of a Related Isomer: 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₃S[1]
Molecular Weight 249.29 g/mol [1]
Appearance Solid[1]
Purity ≥97%[1]
InChI Key HWHHZTHVYFDJNK-UHFFFAOYSA-N[1]
CAS Number 54001-16-0[1]

Synthesis and Experimental Protocols

A plausible synthetic route for this compound is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. For the target molecule, the synthesis would likely proceed via the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with oxalamide followed by hydrolysis.

Proposed Synthetic Pathway

Synthesis_of_4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic_acid reagent1 2-Bromo-1-(4-methoxyphenyl)ethan-1-one intermediate Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate reagent1->intermediate Hantzsch Synthesis reagent2 Oxalamide reagent2->intermediate product This compound intermediate->product Hydrolysis (e.g., NaOH, H₂O/EtOH)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate:

    • To a solution of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent) in ethanol, add ethyl 2-amino-2-thioxoacetate (1 equivalent).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the intermediate ester.

  • Hydrolysis to this compound:

    • Dissolve the synthesized ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

    • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

    • Collect the precipitated carboxylic acid by filtration, wash with cold water to remove inorganic salts, and dry.

    • Further purification can be achieved by recrystallization.

Spectroscopic Data (Predicted)

Specific spectroscopic data for this compound is not available. However, based on the analysis of related structures, the following characteristic signals can be anticipated:

  • ¹H NMR: Aromatic protons of the methoxyphenyl group would appear as doublets in the range of δ 7.0-8.0 ppm. The methoxy group protons would be a singlet around δ 3.8-4.0 ppm. The thiazole proton would likely be a singlet in the aromatic region. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: Signals for the aromatic carbons, the thiazole ring carbons, the carboxylic acid carbonyl carbon (around 160-170 ppm), and the methoxy carbon (around 55 ppm) would be expected.

  • FT-IR: Characteristic absorption bands would include O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), C=N and C=C stretching of the thiazole and aromatic rings (~1400-1600 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹).[2]

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at an m/z corresponding to the molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]

Anticancer Activity

Many thiazole-containing compounds have demonstrated potent anticancer activity.[4][5] A notable mechanism of action for some 2-arylthiazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5] While the specific activity of this compound has not been reported, its structural similarity to known tubulin inhibitors suggests it may possess similar cytotoxic effects against cancer cell lines.

Tubulin_Polymerization_Inhibition Thiazole 4-(4-Methoxyphenyl)-1,3-thiazole- 2-carboxylic acid (Hypothesized) Tubulin α/β-Tubulin Heterodimers Thiazole->Tubulin Binds to Colchicine Site (Hypothesized) Microtubules Microtubule Polymerization Thiazole->Microtubules Inhibition Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Arrest Cell Cycle Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

The Biological Versatility of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significant biological activities of derivatives of 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid. The core structure, featuring a thiazole ring linked to a methoxyphenyl group, serves as a privileged scaffold in medicinal chemistry, leading to the development of potent anticancer and antimicrobial agents. While extensive research has focused on the diverse derivatives, it is noteworthy that the biological activity of the parent carboxylic acid is not extensively documented in current literature, suggesting its primary role as a key synthetic intermediate. This guide will focus on the synthesis, biological evaluation, and mechanisms of action of the prominent amide and ester derivatives of this scaffold.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically follows a multi-step reaction pathway. A common route involves the Hantzsch thiazole synthesis, where a substituted thioamide reacts with an α-haloketone. For the core scaffold, this often begins with the reaction of 4-methoxythiobenzamide with an appropriate 2-halo-3-oxobutanoate to yield the thiazole ester, which can then be hydrolyzed to the carboxylic acid. Subsequent derivatization to amides or other esters is achieved through standard coupling reactions.

A general synthetic approach involves reacting L-cysteine with appropriately substituted benzonitriles to form (4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acids. These intermediates can then be converted to the corresponding amides using coupling reagents like EDCI/HOBt. Dehydrogenation of the thiazoline ring to a thiazole can be achieved using reagents like BrCCl3/DBU.[1]

Anticancer Activity

Derivatives of 4-(4-methoxyphenyl)-1,3-thiazole have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several 4-(4-methoxyphenyl)-1,3-thiazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.

tubulin_inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes αβ-Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin_Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Inhibition leads to Thiazole_Derivative 4-(4-Methoxyphenyl)-1,3-thiazole -2-carboxylic Acid Derivative Thiazole_Derivative->αβ-Tubulin_Dimers Binds to Colchicine Site

Figure 1: Mechanism of tubulin polymerization inhibition.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
8f 4-Substituted Methoxybenzoyl-aryl-thiazoleMelanoma (SK-MEL-28)0.021[1]
Prostate (PC-3)0.035[1]
Prostate (DU-145)0.042[1]
Melanoma (M14)0.071[1]
ATCAA-1 2-Aryl-thiazolidine-4-carboxylic acid amideLeukemia (CCRF-CEM)0.124[2]
Non-Small Cell Lung Cancer (NCI-H522)3.81[2]
Compound 4c Thiazole derivativeBreast (MCF-7)2.57[3]
Liver (HepG2)7.26[3]
[3-allyl-4-(4¹- methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide Thiazole derivativeLeukemia (HL-60)7.5 µg/mL[4]
Leukemia (Jurkat)8.9 µg/mL[4]

Antimicrobial Activity

In addition to their anticancer properties, derivatives of 4-(4-methoxyphenyl)-1,3-thiazole exhibit promising antimicrobial activity against a spectrum of pathogenic bacteria and fungi. The mechanism of action in microbes is still under investigation but may involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and, for bactericidal compounds, the Minimum Bactericidal Concentration (MBC). The Kirby-Bauer disk diffusion assay is also commonly used for initial screening, where the diameter of the zone of inhibition indicates the extent of antimicrobial activity.

Compound IDDerivative TypeMicrobial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Compound 3 Heteroaryl(aryl) thiazoleE. coli230-700-[5]
S. aureus (MRSA)230-700-[5]
P. aeruginosa230-700-[5]
Compound 9 Heteroaryl(aryl) thiazoleC. albicans60-230-[5]
Thiazole derivative 12 4-hydroxyphenyl-1,3-thiazoleS. aureus125-150-[6]
E. coli125-150-[6]
A. niger125-150-[6]

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable evaluation of the biological activity of these compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate (5x10³ - 1x10⁴ cells/well) Incubation_1 Incubate for 24h at 37°C, 5% CO₂ Cell_Seeding->Incubation_1 Compound_Treatment Add serial dilutions of thiazole derivatives Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 4h at 37°C MTT_Addition->Incubation_3 Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation_3->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC₅₀ values Absorbance_Reading->Data_Analysis

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.[7]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[7]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[7]

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Steps:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[8][9]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[9]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[8]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[8]

Antimicrobial Activity: Agar Disk Diffusion (Kirby-Bauer) Method

This method is used to assess the susceptibility of bacteria to antimicrobial agents.

Disk_Diffusion_Workflow Inoculum_Prep Prepare a standardized bacterial inoculum (0.5 McFarland standard) Plate_Inoculation Uniformly inoculate a Mueller-Hinton agar plate with the bacterial suspension Inoculum_Prep->Plate_Inoculation Disk_Application Place paper disks impregnated with the thiazole derivative onto the agar surface Plate_Inoculation->Disk_Application Incubation Incubate the plate at 35-37°C for 16-18 hours Disk_Application->Incubation Zone_Measurement Measure the diameter of the zone of inhibition in millimeters Incubation->Zone_Measurement

Figure 3: Workflow for the Agar Disk Diffusion assay.

Protocol Steps:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.[1][2]

  • Agar Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[1][2]

  • Disk Placement: Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the agar.[2][10]

  • Incubation: Invert the plates and incubate them for 16-18 hours at 35-37°C.[1][10]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of this zone is proportional to the susceptibility of the bacteria to the compound.[2]

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial therapies. Their activity as tubulin polymerization inhibitors highlights a clear mechanism for their cytotoxic effects. Further research is warranted to explore the full therapeutic potential of these derivatives, including in vivo efficacy studies and further elucidation of their antimicrobial mechanisms of action. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, which will be crucial for optimizing the potency and selectivity of future drug candidates.

References

In Vitro Anticancer Activity of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole derivatives represent a significant class of heterocyclic compounds exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects. This technical guide focuses on the in vitro anticancer potential of a specific analogue, 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid. While direct experimental data for this exact compound is limited in publicly available literature, this document consolidates information from closely related 4-methoxyphenyl-thiazole analogues to provide a comprehensive overview of its likely synthesis, biological evaluation protocols, and potential mechanisms of action. The primary proposed mechanisms include the inhibition of tubulin polymerization and the modulation of key signaling kinases such as EGFR and VEGFR-2. This guide aims to serve as a valuable resource for researchers investigating novel thiazole-based anticancer agents.

Introduction

The thiazole ring is a core scaffold in numerous clinically approved drugs and a subject of intense research in medicinal chemistry due to its diverse biological activities. Thiazole-containing compounds have demonstrated efficacy as anticancer agents by targeting various cellular processes, including cell division, signaling pathways, and angiogenesis. The presence of a 4-methoxyphenyl substituent is a common feature in many biologically active molecules, often contributing to enhanced potency and favorable pharmacokinetic properties. This guide provides a detailed examination of the potential in vitro anticancer activity of this compound, drawing upon data from structurally similar compounds.

Synthesis

A probable synthetic route for this compound involves a two-step process starting with the Hantzsch thiazole synthesis, followed by hydrolysis of the resulting ester.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylate

The Hantzsch synthesis is a classic method for the formation of a thiazole ring from an α-haloketone and a thioamide.

  • Reaction:

    • Reactants: 2-bromo-1-(4-methoxyphenyl)ethan-1-one and ethyl 2-thioxoacetate.

    • Solvent: A polar solvent such as ethanol or a mixture of ethanol and water.

    • Conditions: The reaction is typically carried out at reflux temperature for several hours.

  • General Protocol:

    • Dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent) in ethanol.

    • Add ethyl 2-thioxoacetate (1 equivalent) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the crude product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography to yield ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

  • Reaction:

    • Reactant: Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate.

    • Reagents: A strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

    • Solvent: A mixture of water and a co-solvent like ethanol or dioxane.

  • General Protocol (Acidic Hydrolysis):

    • Suspend ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate in a mixture of ethanol and concentrated hydrochloric acid.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to obtain this compound.

In Vitro Anticancer Activity: Data from Analogues

Due to the limited availability of specific data for this compound, the following tables summarize the in vitro anticancer activity of closely related thiazole derivatives bearing a 4-methoxyphenyl or similar moiety. This data provides a strong indication of the potential efficacy of the target compound.

Table 1: Cytotoxic Activity of 4-Methoxyphenyl Thiazole Analogues Against Various Cancer Cell Lines

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
4-(3,4,5-trimethoxyphenyl)thiazole derivative (5c)HepG2 (Liver)4.50 ± 0.2[1]
4-(3,4,5-trimethoxyphenyl)thiazole derivative (7c)MCF-7 (Breast)6.44 ± 0.3[1]
4-(3,4,5-trimethoxyphenyl)thiazole derivative (9a)HCT116 (Colon)5.29 ± 0.3[1]
Thiazolyl-pyrazoline derivative (10b)A549 (Lung)4.2[2]
Thiazolyl-pyrazoline derivative (10d)H441 (Lung)3.8[2]
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amineHL-60 (Leukemia)7.5 µg/mL[3]
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amineJurkat (Leukemia)8.9 µg/mL[3]

Table 2: Inhibitory Activity of Thiazole Analogues on Key Cellular Targets

Compound/AnalogueTargetIC50 (nM)Reference
Thiazolyl-pyrazoline derivative (10b)EGFR40.7 ± 1.0[4]
Thiazolyl-pyrazoline derivative (10b)VEGFR-278.4 ± 1.5[4]
Thiazolyl-pyrazoline derivative (10d)EGFR32.5 ± 2.2[4]
Thiazolyl-pyrazoline derivative (10d)VEGFR-243.0 ± 2.4[4]
4-(3,4,5-trimethoxyphenyl)thiazole derivative (7c)Tubulin Polymerization2.00 ± 0.12 (µM)[1]
4-(3,4,5-trimethoxyphenyl)thiazole derivative (9a)Tubulin Polymerization2.38 ± 0.14 (µM)[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), is used to detect exposed PS. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

    • Cell Harvesting: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

  • Principle: The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity is then measured by flow cytometry.

  • Protocol:

    • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

    • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Mechanisms of Action and Signaling Pathways

Based on the activity of structurally related compounds, this compound is likely to exert its anticancer effects through one or more of the following mechanisms:

Inhibition of Tubulin Polymerization

Many thiazole-containing compounds are known to interfere with microtubule dynamics, which are crucial for cell division.

  • Mechanism: The compound may bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.

Tubulin_Inhibition_Pathway cluster_inhibition Inhibition Compound 4-(4-Methoxyphenyl)-1,3- thiazole-2-carboxylic acid Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to Mitosis Mitosis Microtubules->Mitosis Essential for G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Inhibition of Tubulin Polymerization Pathway
Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR-2)

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key drivers of tumor growth, proliferation, and angiogenesis.

  • Mechanism: The compound may act as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and/or VEGFR-2. This inhibition would block the downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby suppressing cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway cluster_EGFR EGFR Signaling cluster_VEGFR2 VEGFR-2 Signaling Compound 4-(4-Methoxyphenyl)-1,3- thiazole-2-carboxylic acid EGFR EGFR Compound->EGFR Inhibits VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis

EGFR/VEGFR-2 Kinase Inhibition Pathway

Conclusion

While further direct experimental validation is required, the available data on structurally similar compounds strongly suggests that this compound is a promising candidate for further investigation as an in vitro anticancer agent. Its potential mechanisms of action, including the disruption of microtubule dynamics and the inhibition of critical oncogenic signaling pathways, offer multiple avenues for therapeutic intervention. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies to fully elucidate the anticancer properties of this and related thiazole derivatives.

References

An In-depth Technical Guide on the Mechanism of Action of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action for a class of compounds structurally related to 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid. The primary focus is on the anticancer properties of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which have been identified as potent inhibitors of tubulin polymerization. This document summarizes key findings, presents quantitative data, details experimental protocols, and visualizes the relevant biological pathways.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

Preliminary studies on the mechanism of action for this class of thiazole derivatives indicate that their anticancer activity stems from the inhibition of tubulin polymerization.[1][2] Tubulin proteins are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton involved in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

By interfering with tubulin polymerization, these compounds disrupt the dynamic instability of microtubules. This leads to a cascade of cellular events, including:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to cell cycle arrest, typically at the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), ultimately leading to the elimination of cancer cells.

This mechanism is a well-established strategy for cancer chemotherapy, with widely used drugs such as paclitaxel and vinca alkaloids also targeting tubulin.

Quantitative Data Summary

The antiproliferative activity of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) and their precursors, 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA), has been evaluated against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50), indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineAverage IC50 Range (µM)Reference
ATCAA-1 DerivativesProstate Cancer0.7 - 1.0[1]
ATCAA-1 DerivativesMelanoma1.8 - 2.6[1]
ATCAA-1Leukemia (CCRF-CEM)0.124[2]
ATCAA-1Non-Small Cell Lung Cancer (NCI-H522)3.81[2]
SMART CompoundsMelanoma and Prostate CancerLow nM to µM range[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to elucidate the mechanism of action.

Antiproliferative Activity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., prostate, melanoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting cell viability against compound concentration.

Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the effect of the compounds on the polymerization of purified tubulin.

  • Tubulin Preparation: Purified tubulin is obtained and kept in a polymerization buffer.

  • Reaction Initiation: The polymerization reaction is initiated by raising the temperature (e.g., to 37°C) in the presence of GTP.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Turbidity Measurement: The extent of tubulin polymerization is monitored by measuring the increase in turbidity (absorbance) over time at a specific wavelength (e.g., 340 nm) using a spectrophotometer.

  • Data Analysis: The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in the presence of the compound to that of a control (e.g., DMSO). Known tubulin inhibitors (e.g., colchicine) are used as positive controls.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tubulin Polymerization Inhibitors

The following diagram illustrates the proposed signaling cascade initiated by the inhibition of tubulin polymerization.

G A Thiazole Derivative C Microtubule Polymerization (Inhibited) A->C Binds to B Tubulin Subunits B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Malformation D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis F->G H Cancer Cell Death G->H

Caption: Proposed signaling pathway of thiazole derivatives as tubulin polymerization inhibitors.

Experimental Workflow for Mechanism of Action Studies

The logical flow of experiments to determine the mechanism of action is depicted below.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism Elucidation A Synthesis of Thiazole Derivatives B Antiproliferative Screening (MTT Assay) A->B C Identification of Potent Compounds (Low IC50) B->C D Tubulin Polymerization Assay C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assays (e.g., Annexin V) C->F G Confirmation of Tubulin Inhibition Mechanism D->G E->G F->G

Caption: Experimental workflow for identifying and characterizing tubulin-targeting anticancer agents.

Broader Biological Activities of Thiazole Derivatives

While the primary focus of this guide is on the anticancer mechanism, it is noteworthy that the thiazole scaffold is a versatile pharmacophore present in molecules with a wide range of biological activities.[3] Other reported activities for thiazole derivatives include:

  • Anticonvulsant Properties: Some thiazole-containing compounds have shown efficacy in preclinical models of epilepsy.[3]

  • Antimicrobial Activity: The thiazole ring is a component of various antibacterial and antifungal agents.[4]

  • Cyclooxygenase (COX) Inhibition: Certain thiazole carboxamide derivatives have been investigated as inhibitors of COX enzymes, suggesting potential anti-inflammatory applications.[5]

These diverse activities highlight the rich medicinal chemistry of the thiazole nucleus and suggest that the biological effects of any given derivative are highly dependent on its specific substitution pattern.

Conclusion

References

Structure-Activity Relationship of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of potent anticancer agents structurally related to 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid. The primary focus of this document is on the extensively studied class of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which serve as close analogs and provide significant insights into the chemical features driving biological activity. This guide details the synthetic pathways, biological evaluation methodologies, and key SAR findings to support ongoing research and development in this area.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs. The 4-phenyl-1,3-thiazole scaffold, in particular, has attracted considerable attention as a privileged structure in the design of novel therapeutic agents. This guide focuses on analogs of this compound, with a specific emphasis on the well-documented "SMART" (4-substituted methoxybenzoyl-aryl-thiazoles) series of compounds. These compounds have demonstrated potent antiproliferative activity against various cancer cell lines, with some analogs exhibiting efficacy in the low nanomolar range.[1][2] The primary mechanism of action for these compounds has been identified as the inhibition of tubulin polymerization.[1][3]

Core Structure and Analogs

The core structure of the analogs discussed in this guide is characterized by a central thiazole ring, which is substituted at various positions to modulate biological activity. The SMART compounds, which form the basis of the SAR discussion, feature a methoxybenzoyl group at the 4-position and a substituted aryl group at the 2-position of the thiazole ring. The SAR is systematically explored through modifications of three key regions, designated as "A," "B," and "C" rings, and the linker connecting them.

Structure-Activity Relationship (SAR) Data

The antiproliferative activity of the SMART analogs has been evaluated against a panel of human cancer cell lines, including melanoma (A375) and prostate cancer (PC-3). The following tables summarize the key quantitative SAR data, with IC50 values representing the concentration of the compound required to inhibit cell growth by 50%.

Table 1: SAR of Modifications on the "A" and "C" Rings of SMART Analogs

Compound"A" Ring Substituent (R1)"C" Ring Substituent (R2)A375 IC50 (µM)PC-3 IC50 (µM)
8a H3,4,5-trimethoxy0.0040.005
8b 4-F3,4,5-trimethoxy0.0020.003
8c 4-Cl3,4,5-trimethoxy0.0030.004
8d 4-Br3,4,5-trimethoxy0.0040.005
8e 4-CH33,4,5-trimethoxy0.0020.003
8f 4-OCH33,4,5-trimethoxy0.0050.006
8g 4-NH23,4,5-trimethoxy0.0020.002
8h 3,4-di-Cl3,4,5-trimethoxy0.0060.008
8i H4-methoxy> 50> 50
8j H3,5-dimethoxy0.0250.031
8k H4-hydroxy-3,5-dimethoxy0.0150.018

Data compiled from multiple sources.[1][2]

Key SAR Insights:

  • "C" Ring: The presence of a 3,4,5-trimethoxyphenyl group on the "C" ring is crucial for high antiproliferative activity.[1] Analogs lacking this moiety (e.g., 8i) or with fewer methoxy groups (e.g., 8j) show a significant loss of potency.

  • "A" Ring: Substitutions on the "A" ring phenyl group generally lead to potent compounds. Small electron-donating groups (e.g., -CH3, -NH2) and electron-withdrawing groups (e.g., -F, -Cl) at the para-position result in compounds with low nanomolar IC50 values.[1]

  • Linker: The modification of the linker between the "B" (thiazole) and "C" rings from an amide to a carbonyl group was a key step in the development of the highly potent SMART compounds.[1]

  • "B" Ring: An unsaturated thiazole ring was found to be more favorable for activity compared to a saturated thiazolidine ring in this series.[1]

Experimental Protocols

General Synthesis of SMART Analogs

The synthesis of the SMART compounds is a multi-step process, which is outlined below.[2]

Step 1: Synthesis of (4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acids (3)

  • A substituted benzonitrile (1.0 eq) is combined with L-cysteine (1.1-1.2 eq) in a mixture of methanol and a pH 6.4 phosphate buffer.

  • The reaction mixture is stirred at room temperature for several days.

  • The product is isolated and purified to yield the corresponding thiazoline carboxylic acid.

Step 2: Synthesis of Weinreb Amides (6)

  • The thiazoline carboxylic acid (3) (1.0 eq) is dissolved in a suitable solvent like DMF or CH2Cl2.

  • EDCI (1.2-1.5 eq), HOBt (1.2-1.5 eq), and N-methylmorpholine (NMM) (2.0-3.0 eq) are added, followed by N,O-dimethylhydroxylamine hydrochloride.

  • The reaction is stirred at room temperature until completion.

  • The Weinreb amide is isolated after aqueous workup and purification.

Step 3: Dehydrogenation to Thiazole Weinreb Amides (7)

  • The thiazoline Weinreb amide (6) (1.0 eq) is dissolved in CH2Cl2.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5-2.0 eq) and BrCCl3 (1.2-1.5 eq) are added.

  • The mixture is stirred at room temperature.

  • The resulting thiazole Weinreb amide is purified by chromatography.

Step 4: Synthesis of Final SMART Compounds (8)

  • The substituted "C" ring aryl bromide is dissolved in anhydrous THF and cooled to -78°C.

  • n-Butyllithium is added dropwise to form the organolithium reagent.

  • A solution of the thiazole Weinreb amide (7) (0.5-0.8 eq) in anhydrous THF is added to the organolithium reagent at -78°C.

  • The reaction is stirred at low temperature and then warmed to room temperature.

  • The final product is isolated and purified by column chromatography.

G cluster_0 Step 1: Thiazoline Formation cluster_1 Step 2: Weinreb Amide Formation cluster_2 Step 3: Dehydrogenation cluster_3 Step 4: Final Product Formation Substituted Benzonitrile Substituted Benzonitrile Thiazoline Carboxylic Acid (3) Thiazoline Carboxylic Acid (3) Substituted Benzonitrile->Thiazoline Carboxylic Acid (3) MeOH/Buffer L-Cysteine L-Cysteine L-Cysteine->Thiazoline Carboxylic Acid (3) Thiazoline Weinreb Amide (6) Thiazoline Weinreb Amide (6) Thiazoline Carboxylic Acid (3)->Thiazoline Weinreb Amide (6) EDCI, HOBt, NMM HNCH3OCH3 Thiazole Weinreb Amide (7) Thiazole Weinreb Amide (7) Thiazoline Weinreb Amide (6)->Thiazole Weinreb Amide (7) BrCCl3, DBU SMART Compound (8) SMART Compound (8) Thiazole Weinreb Amide (7)->SMART Compound (8) Substituted Aryl Bromide Substituted Aryl Bromide Organolithium Reagent Organolithium Reagent Substituted Aryl Bromide->Organolithium Reagent n-BuLi, THF, -78°C Organolithium Reagent->SMART Compound (8)

General synthetic workflow for SMART compounds.
In Vitro Antiproliferative Activity Assay

The antiproliferative activity of the synthesized compounds is typically determined using a standard cell viability assay, such as the MTT or SRB assay.

  • Cell Seeding: Cancer cells (e.g., A375, PC-3) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48-72 hours).

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • SRB Assay:

    • Cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with sulforhodamine B (SRB) dye.

    • The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Data Analysis: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 515 nm for SRB). The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

The effect of the compounds on tubulin polymerization can be assessed using a cell-free in vitro assay.

  • Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a buffer is prepared.

  • Compound Addition: The test compound or a control vehicle is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in absorbance (turbidity) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.

  • Data Analysis: The extent of inhibition is determined by comparing the rate and extent of polymerization in the presence of the test compound to that of the control.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of anticancer activity for the SMART compounds is the inhibition of tubulin polymerization.[1][3] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).

G SMART_Compound SMART Compound Tubulin_Dimers Tubulin Dimers (α/β) SMART_Compound->Tubulin_Dimers Binds to Microtubules Microtubules SMART_Compound->Microtubules Inhibits Polymerization Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubules->Mitotic_Spindle_Formation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle_Formation->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed mechanism of action for SMART compounds.

Conclusion

The structure-activity relationship studies of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have identified a class of highly potent anticancer agents. The key structural features required for optimal activity include a 3,4,5-trimethoxyphenyl "C" ring, a central thiazole "B" ring, and a variety of substituents on the "A" ring. These compounds exert their biological effect through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The detailed synthetic protocols and biological evaluation methods presented in this guide provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The insights gained from the SMART series can inform the design and development of new analogs based on the this compound scaffold and related structures, with the aim of discovering novel and more effective anticancer therapeutics.

References

Discovery of novel 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current scientific literature reveals a significant focus on the discovery and development of derivatives from the isomeric scaffold, 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid , rather than the 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid core. Research highlights the therapeutic potential of this class of compounds, particularly in oncology and neuroscience. This technical guide synthesizes the available data on the synthesis, biological activity, and structure-activity relationships of these promising derivatives.

Synthetic Pathways

The synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid and its derivatives typically originates from L-cysteine, which provides the foundational three-carbon and one-nitrogen backbone of the thiazole ring.

General Synthesis of the Thiazole Core

A primary route involves the reaction of L-cysteine with appropriately substituted benzonitriles or benzaldehydes. For instance, reacting L-cysteine with benzonitrile in a methanol and phosphate buffer solution yields (4R)-2-phenyl-4,5-dihydro-thiazole-4-carboxylic acid. Subsequent dehydrogenation, often achieved using agents like BrCCl₃/DBU, results in the aromatic thiazole ring.

Synthesis_Workflow General Synthetic Workflow for Thiazole Derivatives cluster_reagents Starting Materials cluster_intermediates Intermediates cluster_final Derivative Synthesis Cysteine L-Cysteine Thiazoline 4,5-Dihydro-thiazole-4-carboxylic Acid Cysteine->Thiazoline Reaction in MeOH/Buffer Benzonitrile 4-Methoxybenzonitrile Benzonitrile->Thiazoline Thiazole_Core 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic Acid Thiazoline->Thiazole_Core Dehydrogenation (e.g., BrCCl3, DBU) Activation Carboxylic Acid Activation (e.g., EDCI/HOBt) Thiazole_Core->Activation Amide_Derivatives Amide Derivatives (e.g., SMART compounds) Activation->Amide_Derivatives Coupling with various amines

General synthetic workflow for thiazole derivatives.
Derivatization

The primary point for diversification is the carboxylic acid group at the 4-position. Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), are used to activate the carboxylic acid. This activated intermediate is then reacted with a diverse range of amines to generate a library of amide derivatives.

Biological Activity and Therapeutic Targets

Derivatives of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid have demonstrated significant potential in two primary therapeutic areas: oncology and neuroscience.

Anticancer Activity: Tubulin Polymerization Inhibition

A series of derivatives, referred to as Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART), have emerged as potent anticancer agents. These compounds were developed from a lead compound, 2-arylthiazolidine-4-carboxylic acid amide (ATCAA). The antiproliferative activity of these molecules was found to be in the low nanomolar range against melanoma and prostate cancer cell lines.

The primary mechanism of action for these SMART compounds is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, which are essential for cell division, these agents induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. The introduction of a carbonyl group linker and the thiazole ring significantly enhanced the cytotoxic effects compared to earlier-generation compounds.

Tubulin_Inhibition_Pathway Mechanism of Action: Tubulin Polymerization Inhibition Compound SMART Compound (Thiazole Derivative) Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly Compound->Microtubule Inhibits Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Mitosis Mitotic Spindle Formation Disruption->Mitosis Prevents CellCycleArrest Cell Cycle Arrest (G2/M Phase) Mitosis->CellCycleArrest Leads to Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis Induces AMPA_Modulation_Pathway Mechanism of Action: AMPA Receptor Modulation Glutamate Glutamate (Neurotransmitter) AMPAR AMPA Receptor Glutamate->AMPAR Binds to Activation Channel Opening (Na+ Influx) AMPAR->Activation Causes Neuron Postsynaptic Neuron Depolarization Neuronal Depolarization (Excitatory Signal) Activation->Depolarization Leads to Depolarization->Neuron Activates Compound TC Compound (Thiazole Derivative) Compound->AMPAR Binds to Allosteric Site Compound->Activation Inhibits (enhances deactivation)

Thiazole-Based Compounds in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of therapeutically active agents.[3][4] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[5][6] Several FDA-approved drugs, such as the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the antibiotic Sulfathiazole, feature this essential moiety, highlighting its clinical significance.[1][7][8][9][10] This guide provides an in-depth overview of the synthesis, mechanisms of action, and therapeutic applications of thiazole-based compounds, presenting key quantitative data, experimental protocols, and pathway visualizations for researchers in drug development.

The Thiazole Scaffold: Chemistry and Significance

The thiazole ring's aromaticity and the presence of heteroatoms create a unique electronic distribution, making it an excellent pharmacophore.[3] The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in various non-covalent interactions, and the ring itself can participate in π-π stacking.[11] This versatility allows thiazole derivatives to bind effectively to a wide range of biological targets, including enzymes and receptors.[3]

Chemical Reactivity:

  • Protonation: The nitrogen at position 3 is basic and easily protonated.[11]

  • Deprotonation: The proton at the C2 position is acidic and can be removed by strong bases, creating a nucleophilic center for substitution.[11]

  • Electrophilic Substitution: Occurs preferentially at the C5 position, which is the most electron-rich carbon.[11]

  • Nucleophilic Substitution: The electron-deficient C2 position is susceptible to nucleophilic attack.[11]

Synthesis of Thiazole Derivatives

The construction of the thiazole ring is a well-established area of organic synthesis, with several reliable methods available to medicinal chemists.

Hantzsch Thiazole Synthesis

The most common and versatile method for synthesizing thiazoles is the Hantzsch synthesis, first reported in 1887.[2] This reaction involves the cyclocondensation of an α-halocarbonyl compound (e.g., α-haloketone) with a thioamide-containing species, such as thioamides, thioureas, or thiosemicarbazones.[2][12] The reaction is highly efficient and allows for the introduction of a wide variety of substituents at positions 2, 4, and 5 of the thiazole ring.[12]

Other Synthetic Methods
  • Cook-Heilborn Synthesis: Converts α-aminonitriles into 5-aminothiazoles using reagents like carbon disulfide or isothiocyanates.[11]

  • Microwave-Assisted Synthesis: Modern variations often employ microwave irradiation to accelerate reaction times and improve yields.[10][13]

  • Multi-Component Reactions: One-pot syntheses involving, for example, ketones, thiosemicarbazide, and an electrophile, provide an efficient route to complex thiazole derivatives.[14]

Therapeutic Applications and Mechanisms of Action

Thiazole derivatives have demonstrated efficacy in a multitude of disease areas. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways.

Anticancer Activity

Thiazole is a prominent scaffold in oncology, found in clinically used drugs like Dasatinib and Dabrafenib.[3][15] These compounds can induce apoptosis, inhibit cell proliferation, and prevent metastasis through various mechanisms.[16][17]

Mechanism: PI3K/AKT/mTOR Pathway Inhibition The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival; its dysregulation is a hallmark of many cancers.[18] Several thiazole derivatives have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[19][20] By blocking this pathway, these compounds can halt uncontrolled cell growth and induce apoptosis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT P CellGrowth Cell Growth & Survival mTORC1->CellGrowth Thiazole_PI3K Thiazole Inhibitors Thiazole_PI3K->PI3K Thiazole_mTOR Thiazole Inhibitors Thiazole_mTOR->mTORC2 Thiazole_mTOR->mTORC1

PI3K/AKT/mTOR signaling pathway with points of inhibition by thiazole compounds.

Other Anticancer Mechanisms:

  • Tubulin Polymerization Inhibition: Some thiazoles disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and apoptosis.[16][17]

  • Kinase Inhibition: Besides PI3K/mTOR, thiazoles can inhibit other kinases like VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels that feed tumors).[21][22]

  • Apoptosis Induction: Many thiazole derivatives trigger programmed cell death through pathways like Annexin V-FITC/PI and by activating caspases.[16][21]

Antimicrobial and Antifungal Activity

The thiazole ring is a component of the penicillin antibiotic family and is present in many synthetic antimicrobial agents.[1][23] Derivatives have shown potent activity against various bacterial strains, including S. aureus and E. coli, as well as fungal species like Candida albicans.[2][24]

Mechanism: The mechanisms can vary. For example, the antibacterial drug sulfathiazole works by inhibiting the synthesis of dihydrofolic acid, a crucial vitamin for bacterial growth.[13] Other derivatives may depolarize the cell membrane or inhibit protein and nucleic acid synthesis.[13]

Anti-inflammatory Activity

Thiazole-containing compounds like Meloxicam are used as non-steroidal anti-inflammatory drugs (NSAIDs).[11][25] Their mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.[12]

Quantitative Biological Data

The biological activity of thiazole derivatives is quantified using various metrics, with lower values indicating higher potency.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

Compound ID Cancer Cell Line Assay Type IC₅₀ (µM) Reference(s)
3b Leukemia HL-60(TB) Antiproliferative Not specified, potent [20][26]
3b PI3Kα Kinase Inhibition 0.086 [26]
3b mTOR Kinase Inhibition 0.221 [26]
4c MCF-7 (Breast) MTT 2.57 [21]
4c HepG2 (Liver) MTT 7.26 [21]
6g HepG-2 (Liver) MTT ~7 [27]
6g MCF-7 (Breast) MTT ~4 [27]
11c HepG-2 (Liver) MTT ~4 [27]
11c MCF-7 (Breast) MTT ~3 [27]
Compound 19 MCF-7, U87 MG, A549, HCT116 Antiproliferative 0.30 - 0.45 [19]

| Compound 40 | Not Specified | Anticancer | 0.00042 |[16][17] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound ID Microbial Strain Assay Type MIC (µM/mL or µg/mL) Reference(s)
Analogue 36 B. subtilis, S. aureus, E. coli MIC 3.39 - 4.11 µM/mL [2]
Analogue 37 B. subtilis, S. aureus, E. coli MIC 3.59 - 4.23 µM/mL [2]
Compound 40 S. aureus MIC 3.125 µg/mL [3]
Compound 40 B. thuringiensis MIC 6.25 µg/mL [3]
Compound 7 Salmonella typhimurium MIC 0.49 µg/mL [24]

| Compound 13 | Salmonella typhimurium | MIC | 0.49 µg/mL |[24] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Key Experimental Protocols

Reproducibility in drug discovery relies on detailed and accurate experimental protocols. Below are methodologies for the synthesis and evaluation of thiazole compounds.

Drug_Discovery_Workflow Synthesis 1. Synthesis (e.g., Hantzsch) Purification 2. Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification PrimaryScreen 3. Primary Screening (e.g., MTT Assay) Purification->PrimaryScreen Hit Hit Compound PrimaryScreen->Hit Active SecondaryScreen 4. Secondary Screening (e.g., Kinase Assay, Mechanism Studies) Hit->SecondaryScreen Lead Lead Compound SecondaryScreen->Lead Confirmed Activity Optimization 5. Lead Optimization (SAR Studies) Lead->Optimization Optimization->Synthesis New Analogues

General workflow for the discovery of thiazole-based drug candidates.
General Protocol for Hantzsch Thiazole Synthesis

This protocol describes a typical procedure for synthesizing a 2,4-disubstituted thiazole.

  • Reactant Preparation: Dissolve equimolar amounts of the chosen α-haloketone and thioamide derivative in a suitable solvent, such as ethanol or dimethylformamide (DMF).[12][28]

  • Reaction: Reflux the mixture for a period ranging from 2 to 24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC). For microwave-assisted synthesis, heat the mixture in a sealed vessel at a specified temperature (e.g., 130 °C) for a shorter duration (e.g., 10-20 minutes).[12]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If no solid forms, neutralize the solution with a base (e.g., sodium bicarbonate) to induce precipitation.

  • Purification: Wash the crude solid with water and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure thiazole derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[21]

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[12][21]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[27]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[21]

Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of a compound against a specific kinase (e.g., PI3Kα, mTOR).[26]

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase enzyme, a suitable substrate (e.g., a specific peptide or protein), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the thiazole compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specified time (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-based format or by using luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.[26]

Conclusion and Future Perspectives

The thiazole scaffold remains an exceptionally fruitful starting point for the design of novel therapeutic agents.[5] Its proven success in a wide range of FDA-approved drugs validates its status as a "privileged structure" in medicinal chemistry.[29] Current research continues to explore new derivatives, focusing on enhancing target specificity, improving pharmacokinetic profiles, and overcoming drug resistance.[16] The development of thiazole-based conjugates, which link the thiazole moiety to another pharmacophore, is a promising strategy for creating multifunctional drugs with enhanced efficacy.[15] As our understanding of disease biology deepens, the rational design of novel thiazole compounds targeting specific molecular pathways will undoubtedly lead to the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis.

Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process commencing with the preparation of a key intermediate, 2-bromo-1-(4-methoxyphenyl)ethanone. This α-haloketone then undergoes a cyclocondensation reaction with ethyl thiooxamate, in a classic Hantzsch thiazole synthesis, to yield the corresponding ethyl ester. Subsequent alkaline hydrolysis of the ester furnishes the desired carboxylic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-MethoxyacetophenoneC₉H₁₀O₂150.17Colorless liquid or solid100-06-1
2-Bromo-1-(4-methoxyphenyl)ethanoneC₉H₉BrO₂229.07Solid2632-13-5[1]
Ethyl 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylateC₁₃H₁₃NO₃S263.32Yellow solid57677-79-9[2]
This compoundC₁₁H₉NO₃S235.26SolidNot available

Table 2: Summary of Reaction Conditions and Yields

Reaction StepReactantsSolventKey Reagents/CatalystsTemperature (°C)Reaction Time (h)Typical Yield (%)
Step 1: Bromination 4-MethoxyacetophenoneEthyl AcetateCupric BromideReflux3High
Step 2: Hantzsch Thiazole Synthesis 2-Bromo-1-(4-methoxyphenyl)ethanone, Ethyl thiooxamateEthanol-Reflux6Good to High
Step 3: Hydrolysis Ethyl 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylateEthanol/WaterSodium HydroxideReflux1High

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone

This protocol is adapted from the bromination of 4-methoxyacetophenone using cupric bromide.[3]

Materials:

  • 4-Methoxyacetophenone

  • Cupric Bromide (CuBr₂)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyacetophenone (1.50 g, 0.01 mol) in 50 mL of ethyl acetate.

  • Add cupric bromide (3.36 g, 0.015 mol) to the solution.

  • Heat the mixture to reflux and maintain for approximately 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid cuprous bromide that precipitates is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from ethyl acetate to obtain pure 2-bromo-1-(4-methoxyphenyl)ethanone.

Characterization Data for 2-Bromo-1-(4-methoxyphenyl)ethanone:

  • ¹H NMR (CDCl₃, δ, p.p.m.): 8.17 (d, 2H), 7.49 (d, 2H), 4.5 (s, 2H), 3.81 (s, 3H).[3]

Step 2: Synthesis of Ethyl 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylate

This protocol describes the Hantzsch thiazole synthesis between the α-haloketone and ethyl thiooxamate.

Materials:

  • 2-Bromo-1-(4-methoxyphenyl)ethanone

  • Ethyl thiooxamate

  • Ethanol

Procedure:

  • Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (5 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add ethyl thiooxamate (5.2 mmol) to the solution.

  • Heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash sequentially with 1 N NaHCO₃ solution (3 x 20 mL) and brine (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 3: Synthesis of this compound

This protocol details the alkaline hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylate

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • 6 M Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1 hour.

  • After cooling the reaction mixture in an ice bath, acidify to pH 3 by the dropwise addition of 6 M HCl.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with a small amount of cold water and dry to obtain this compound.

Visualizations

SynthesisWorkflow Start 4-Methoxy- acetophenone Intermediate1 2-Bromo-1-(4-methoxy- phenyl)ethanone Start->Intermediate1 Bromination (CuBr2, Reflux) Intermediate2 Ethyl 4-(4-Methoxyphenyl)- 1,3-thiazole-2-carboxylate Intermediate1->Intermediate2 Hantzsch Thiazole Synthesis (Reflux) Thioamide Ethyl thiooxamate Thioamide->Intermediate2 Hantzsch Thiazole Synthesis (Reflux) FinalProduct 4-(4-Methoxyphenyl)- 1,3-thiazole-2-carboxylic acid Intermediate2->FinalProduct Hydrolysis (NaOH, Reflux)

Caption: Overall synthetic workflow for this compound.

HantzschMechanism Reactants 2-Bromo-1-(4-methoxyphenyl)ethanone + Ethyl thiooxamate NucleophilicAttack Nucleophilic attack of sulfur on α-carbon Reactants->NucleophilicAttack Intermediate Thioether Intermediate NucleophilicAttack->Intermediate Cyclization Intramolecular cyclization (N attacks carbonyl C) Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Ethyl 4-(4-Methoxyphenyl)- 1,3-thiazole-2-carboxylate Dehydration->Product

Caption: Key steps in the Hantzsch thiazole synthesis reaction mechanism.

References

Application Note: Quantitative Analysis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details proposed analytical methods for the accurate quantification of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid in research and pharmaceutical development settings. Two primary methodologies are presented: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine analysis and a more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. Detailed experimental protocols, system suitability parameters, and data presentation are provided to guide researchers in the implementation of these analytical techniques. While specific validated methods for this exact compound are not widely published, the protocols herein are based on established analytical principles for similar thiazole and carboxylic acid-containing molecules.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides comprehensive, step-by-step protocols for the determination of this compound using HPLC-UV and LC-MS/MS, addressing the need for reliable analytical methods.

Physicochemical Properties

Understanding the physicochemical properties of the analyte is fundamental to developing a robust analytical method.

PropertyValue
Molecular Formula C₁₁H₉NO₃S
Molecular Weight 235.26 g/mol
Appearance Solid
General Solubility Soluble in organic solvents like methanol, acetonitrile, and DMSO.

Note: These properties are based on the chemical structure and data for similar compounds.

Proposed Analytical Methods

Two analytical methods are proposed to suit different analytical needs, from routine screening to sensitive bioanalysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of the analyte in bulk materials, and formulated products where concentrations are expected to be in the µg/mL range or higher.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm

The following table summarizes the expected performance of the proposed HPLC-UV method.

ParameterExpected Value
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity, such as bioanalytical studies in plasma or tissue, an LC-MS/MS method is recommended.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-0.5 min: 5% B, 0.5-3 min: 5-95% B, 3-4 min: 95% B, 4-4.1 min: 95-5% B, 4.1-5 min: 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 236.0 [M+H]⁺
Product Ions (m/z) Hypothetical transitions: 190.0, 134.0
Collision Energy To be optimized for the specific instrument
Dwell Time 100 ms

The following table summarizes the expected performance of the proposed LC-MS/MS method.

ParameterExpected Value
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Experimental Protocols

Standard and Sample Preparation

G cluster_prep Preparation Workflow stock Stock Solution (1 mg/mL in Methanol) working_std Working Standards (Serial Dilution) stock->working_std Dilute final_sample Final Sample for Injection working_std->final_sample Spike into Matrix (for calibration) sample_prep Sample Preparation (e.g., Protein Precipitation for Plasma) sample_prep->final_sample Process

Caption: Workflow for standard and sample preparation.

Protocol:

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Working Standard Preparation: Perform serial dilutions of the stock solution with the mobile phase or a relevant matrix to prepare calibration standards at the desired concentrations.

  • Sample Preparation (for biological matrices):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

HPLC-UV Analysis Workflow

G cluster_hplc HPLC-UV Analysis Workflow injection Inject Sample separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: High-level workflow for HPLC-UV analysis.

Protocol:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform a blank injection (mobile phase or matrix) to ensure no interfering peaks are present.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the samples for analysis.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples using the calibration curve.

LC-MS/MS Analysis Workflow

G cluster_lcms LC-MS/MS Analysis Workflow injection Inject Sample separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_analysis Tandem Mass Spectrometry (MRM Scan) ionization->ms_analysis quantification Quantification ms_analysis->quantification

Caption: High-level workflow for LC-MS/MS analysis.

Protocol:

  • Optimize the mass spectrometer parameters by infusing a standard solution of the analyte to determine the precursor and product ions and optimize collision energy.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject a series of calibration standards to establish the calibration curve.

  • Inject the prepared samples.

  • Process the data using the instrument's software to integrate the peak areas of the analyte and internal standard.

  • Calculate the concentration of the analyte in the samples based on the response ratio and the calibration curve.

Conclusion

The proposed HPLC-UV and LC-MS/MS methods provide a robust framework for the quantification of this compound. The HPLC-UV method is suitable for routine analysis of higher concentration samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. These protocols should be validated in the user's laboratory to ensure they meet the specific requirements of their application.

Application Notes and Protocols: 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The thiazole ring is a key pharmacophore found in numerous biologically active molecules. The presence of the 4-methoxyphenyl group often enhances the therapeutic potential of these compounds. This document provides an overview of the applications of this compound as a research tool, with a focus on its anticancer and anti-inflammatory properties. Detailed protocols for relevant assays are also provided to facilitate its use in the laboratory.

Physicochemical Properties

PropertyValueReference
CAS Number 123971-42-6[1]
Molecular Formula C₁₁H₉NO₃S[2]
Molecular Weight 235.26 g/mol [2]
Appearance Off-white to white solid[2]
Melting Point 116–118 °C[2]

Biological Activities and Applications

The primary research applications of this compound and its analogs stem from their potent biological activities, particularly in the fields of oncology and inflammation.

Anticancer Activity

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. A notable class of these derivatives, termed "SMART" (4-substituted methoxybenzoyl-aryl-thiazoles), has been shown to exert its anticancer effects through the inhibition of tubulin polymerization.[3][4] Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. Inhibition of this process leads to cell cycle arrest and apoptosis.

Another area of investigation is the potential for these compounds to act as c-Met kinase inhibitors.[5] The c-Met receptor tyrosine kinase is implicated in various cellular processes, including proliferation, invasion, and angiogenesis, and its dysregulation is associated with numerous cancers.[6]

The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives that are structurally related to this compound. This data provides a representative overview of the potential anticancer efficacy of this class of compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
ATCAA-1Leukemia (CCRF-CEM)0.124[3]
ATCAA-1Non-Small Cell Lung Cancer (NCI-H522)3.81[3]
ATCAA-1 derivativesProstate Cancer0.7 - 1.0[3]
ATCAA-1 derivativesMelanoma1.8 - 2.6[3]
SMART compoundsMelanoma and Prostate CancerLow nM range[3]
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromideLeukemia (HL-60)7.5 µg/mL[7]
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromideLeukemia (Jurkat)8.9 µg/mL[7]
Anti-inflammatory Activity

Thiazole derivatives have also been explored for their anti-inflammatory properties.[2][8][9] The mechanism of action is often associated with the inhibition of key inflammatory mediators. While specific data for this compound is limited, related compounds have been synthesized and evaluated for their ability to reduce inflammation in preclinical models.[2]

Experimental Protocols

Synthesis of this compound

A general synthetic route to 4-aryl-1,3-thiazole-2-carboxylic acids involves the Hantzsch thiazole synthesis. A common method is the reaction of an α-haloketone with a thioamide. For the synthesis of the title compound, a plausible route involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with ethyl thiooxamate, followed by hydrolysis of the resulting ester.[2]

Materials:

  • 2-bromo-1-(4-methoxyphenyl)ethan-1-one

  • Ethyl thiooxamate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Thiazole Ester Synthesis:

    • Dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one and ethyl thiooxamate in ethanol.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product (ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate) by column chromatography or recrystallization.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry to yield this compound.[2]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

Materials:

  • Tubulin (e.g., porcine brain tubulin)

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • This compound

  • Positive control (e.g., colchicine) and negative control (e.g., paclitaxel for stabilization)

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation:

    • Prepare a solution of the test compound in a suitable buffer.

    • Keep all reagents on ice.

  • Assay:

    • In a cuvette, mix the tubulin solution with the general tubulin buffer containing GTP and glycerol.

    • Add the test compound or control to the cuvette.

    • Place the cuvette in the spectrophotometer and monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Compare the rate and extent of tubulin polymerization in the presence of the test compound to the vehicle control.

    • Inhibition of polymerization will result in a lower rate and extent of absorbance increase.

    • Calculate the IC₅₀ value for tubulin polymerization inhibition.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Drug Intervention cluster_3 Cellular Outcome Alpha_Tubulin α-Tubulin Tubulin_Dimer Tubulin Dimer Alpha_Tubulin->Tubulin_Dimer Beta_Tubulin β-Tubulin Beta_Tubulin->Tubulin_Dimer GTP GTP GTP->Tubulin_Dimer Binds to β-subunit Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Disruption Thiazole_Compound 4-(4-Methoxyphenyl)-1,3-thiazole- 2-carboxylic acid Derivative Thiazole_Compound->Tubulin_Dimer Inhibits Polymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action for thiazole derivatives as tubulin polymerization inhibitors.

Experimental Workflow Diagram

G start Start: Compound Synthesis and Characterization in_vitro_screening In Vitro Anticancer Screening (e.g., MTT Assay) start->in_vitro_screening determine_ic50 Determine IC50 Values in_vitro_screening->determine_ic50 mechanism_studies Mechanism of Action Studies determine_ic50->mechanism_studies Active Compounds tubulin_assay Tubulin Polymerization Assay mechanism_studies->tubulin_assay cmet_assay c-Met Kinase Assay mechanism_studies->cmet_assay in_vivo_studies In Vivo Efficacy Studies (Animal Models) tubulin_assay->in_vivo_studies cmet_assay->in_vivo_studies lead_optimization Lead Optimization in_vivo_studies->lead_optimization Promising Results end End: Candidate Drug lead_optimization->end

Caption: A general workflow for the preclinical evaluation of thiazole-based anticancer agents.

References

Applications of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The compound 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid and its derivatives have emerged as a promising class of molecules in oncological research. These synthetic compounds are being investigated for their potential as anticancer agents, demonstrating activity against a variety of cancer cell lines. This document provides an overview of their applications, mechanisms of action, and detailed protocols for their evaluation in a research setting.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] The 4-(4-methoxyphenyl)-1,3-thiazole scaffold, in particular, has been a focal point for the development of novel anticancer agents. Structural modifications of this core have led to the discovery of potent derivatives with significant cytotoxic activity against various cancer cell lines.

One notable class of derivatives is the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which have demonstrated improved antiproliferative activity against melanoma and prostate cancer cells compared to their precursors, the 2-arylthiazolidine-4-carboxylic acid amides (ATCAA).[2][3] These compounds have been shown to exert their anticancer effects through the inhibition of tubulin polymerization.[2][3]

Mechanism of Action

The primary mechanism of action for several potent 4-(4-methoxyphenyl)-1,3-thiazole derivatives is the inhibition of tubulin polymerization .[2][3] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds arrest the cell cycle, leading to apoptosis (programmed cell death) in cancer cells.

Another avenue of investigation for related thiazole derivatives involves the modulation of signaling pathways related to cell proliferation and survival, such as those involving G-protein coupled receptors (GPCR).[2][3]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various 4-(4-methoxyphenyl)-1,3-thiazole derivatives and related compounds against different cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)IC50 ValuesReference
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromideHL-60 (Leukemia)7.5 µg/mL[1]
Jurkat (Leukemia)8.9 µg/mL[1]
HepG2 (Hepatocellular Carcinoma)>10 µg/mL[1]
MCF-7 (Breast Carcinoma)>10 µg/mL[1]
A549 (Lung Carcinoma)>10 µg/mL[1]
KB3-1 (Cervix Carcinoma)>10 µg/mL[1]
U251, U373, T98G (Glioblastoma)66.1 - 88.0 µg/mL[1]
4-substituted methoxybenzoyl-aryl-thiazoles (SMART) - Compound 8fMelanoma and Prostate Cancer Cell Lines0.021 - 0.071 µM[2][3]
2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA)Prostate Cancer Cells0.7 - 1.0 µM[2][3]
Melanoma Cells1.8 - 2.6 µM[2][3]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from the methodology used to evaluate the anti-proliferative activity of thiazole derivatives.[1]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HL-60, Jurkat, HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compound (4-(4-methoxyphenyl)-1,3-thiazole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Signaling Pathway Diagram

G cluster_0 Mechanism of Action Thiazole 4-(4-Methoxyphenyl)-1,3-thiazole Derivatives Tubulin Tubulin Thiazole->Tubulin Inhibits Polymerization Microtubules Microtubule Formation Tubulin->Microtubules MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle CellCycleArrest Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Proposed mechanism of action for 4-(4-methoxyphenyl)-1,3-thiazole derivatives.

Experimental Workflow Diagram

G cluster_1 Experimental Workflow: In Vitro Cytotoxicity Start Start: Cancer Cell Lines CellSeeding 1. Cell Seeding (96-well plate) Start->CellSeeding CompoundTreatment 2. Treatment with Thiazole Derivatives CellSeeding->CompoundTreatment Incubation 3. Incubation (72 hours) CompoundTreatment->Incubation MTTAssay 4. MTT Assay Incubation->MTTAssay DataAnalysis 5. Data Analysis (IC50 Determination) MTTAssay->DataAnalysis End End: Cytotoxicity Profile DataAnalysis->End

Caption: Workflow for determining the in vitro cytotoxicity of thiazole derivatives.

References

Application Notes and Protocols: 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid as a Potential c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the evaluation of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid as a potential inhibitor of c-Met kinase. The methodologies described herein outline the necessary steps for biochemical and cell-based assays to characterize the inhibitory activity of this compound.

Introduction to c-Met Signaling

c-Met is a receptor tyrosine kinase that, upon binding to its ligand HGF, activates a range of cellular signaling pathways, including those involved in proliferation, motility, migration, and invasion.[2] Aberrant activation of c-Met, through mutation, amplification, or overexpression, is a known driver in many human cancers.[2] The activation of c-Met leads to the phosphorylation of key downstream signaling molecules, initiating cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways, which are pivotal for cell growth, survival, and motility. Therefore, small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain are a promising strategy for cancer therapy.

Quantitative Data Presentation

The following tables present hypothetical data for the inhibitory activity of this compound against c-Met kinase. This data is for illustrative purposes to demonstrate the presentation of results obtained from the protocols described below.

Table 1: In Vitro c-Met Kinase Inhibitory Activity

CompoundTarget KinaseAssay TypeIC50 (nM)
This compoundc-MetBiochemical (TR-FRET)75
Control Inhibitor (Crizotinib)c-MetBiochemical (TR-FRET)11

Table 2: Cellular c-Met Phosphorylation Inhibition

CompoundCell LineAssay TypeIC50 (nM)
This compoundMKN-45 (gastric cancer)Western Blot250
Control Inhibitor (Crizotinib)MKN-45 (gastric cancer)Western Blot24

Experimental Protocols

Protocol 1: In Vitro Biochemical c-Met Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a robust, high-throughput method for measuring the direct inhibition of recombinant c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase

  • ULight™-labeled poly-GT peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)

  • ATP

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop/Detection Buffer (1X LANCE® Detection Buffer with 20 mM EDTA)

  • 384-well white microplates

  • TR-FRET enabled plate reader

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in Kinase Buffer containing a final DMSO concentration of 1%. Prepare solutions at a 4X final concentration.

  • Assay Plate Setup:

    • Add 5 µL of the 4X inhibitor dilutions to the wells of the 384-well plate.

    • For the positive control (0% inhibition), add 5 µL of Kinase Buffer with DMSO.

    • For the negative control (100% inhibition), add 5 µL of a high concentration of a known c-Met inhibitor (e.g., 10 µM Crizotinib) or no enzyme.

  • Enzyme Addition:

    • Dilute the recombinant c-Met enzyme in Kinase Buffer to a 4X working concentration (e.g., 4 nM, for a final concentration of 1 nM).

    • Add 5 µL of the 4X enzyme solution to all wells except the "no enzyme" negative controls.

  • Reaction Initiation:

    • Prepare a 2X substrate/ATP mix in Kinase Buffer. A typical concentration is 100 nM ULight™-substrate and 20 µM ATP.

    • Add 10 µL of the 2X substrate/ATP mix to all wells to start the reaction. The final volume will be 20 µL.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Stop and Detect:

    • Prepare a Stop/Detection mix by diluting the Eu-Antibody in Stop/Detection Buffer to a final concentration of 2 nM.

    • Add 10 µL of the Stop/Detection mix to all wells.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 665 nm and 615 nm).

    • Calculate the TR-FRET ratio: (665 nm signal / 615 nm signal) * 10,000.

  • Data Analysis:

    • Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - [(Ratio_Inhibitor - Ratio_Min) / (Ratio_Max - Ratio_Min)])

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based c-Met Phosphorylation Assay (Western Blot)

This protocol measures the ability of the test compound to inhibit c-Met autophosphorylation in a cellular context. The MKN-45 gastric cancer cell line, which has amplified MET, can be used for this assay.

Materials:

  • MKN-45 human gastric cancer cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Plating: Culture MKN-45 cells to ~80% confluency. Seed the cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation and Inhibitor Treatment:

    • Wash the cells once with PBS and replace the medium with serum-free medium. Incubate for 12-24 hours.

    • Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 10 nM to 10 µM. Include a DMSO-only vehicle control.

    • Aspirate the starvation medium and add the medium containing the different concentrations of the inhibitor or vehicle control. Pre-incubate the cells for 2-4 hours at 37°C.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold Lysis Buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with antibodies for total c-Met and then β-actin.

    • Quantify the band intensities using densitometry software. The level of c-Met phosphorylation can be expressed as the ratio of the phospho-c-Met signal to the total c-Met signal.

    • Plot the normalized phosphorylation levels against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met (Active) cMet->P_cMet Dimerization & Autophosphorylation RAS_MAPK RAS/MAPK Pathway P_cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P_cMet->PI3K_AKT STAT STAT Pathway P_cMet->STAT Inhibitor 4-(4-Methoxyphenyl)-1,3-thiazole- 2-carboxylic acid Inhibitor->P_cMet Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Motility Motility & Invasion STAT->Motility

Caption: Simplified c-Met Signaling Pathway and the point of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay (TR-FRET) cluster_cellular Cell-Based Assay (Western Blot) B1 Prepare Inhibitor Dilutions B2 Add Inhibitor & c-Met Enzyme to 384-well plate B1->B2 B3 Initiate Reaction with Substrate/ATP Mix B2->B3 B4 Incubate 60 min B3->B4 B5 Stop Reaction & Add Detection Reagents B4->B5 B6 Incubate 60 min B5->B6 B7 Read TR-FRET Signal B6->B7 B8 Calculate IC50 B7->B8 C1 Culture & Seed Cells C2 Serum Starve & Treat with Inhibitor C1->C2 C3 Cell Lysis & Protein Quantification C2->C3 C4 SDS-PAGE & Western Blot C3->C4 C5 Probe with anti-p-cMet & anti-total-cMet C4->C5 C6 Detect Chemiluminescence C5->C6 C7 Densitometry Analysis C6->C7 C8 Calculate IC50 C7->C8

Caption: Experimental workflows for biochemical and cell-based assays.

References

Application Notes and Protocols for the Development of Anti-inflammatory Agents from 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The thiazole scaffold is a key structural motif in various clinically used drugs. The development of novel anti-inflammatory agents often targets the cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[3][4] This document provides a comprehensive guide for the development of anti-inflammatory agents derived from the lead compound, 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid. It includes a plausible synthetic route, protocols for evaluating anti-inflammatory activity, and representative data for analogous compounds.

Synthesis of this compound Derivatives

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.[5][6] It typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound and its derivatives, a multi-step process can be envisioned, starting from readily available precursors.

Proposed Synthetic Pathway

A plausible synthetic route to obtain this compound is outlined below. This method can be adapted to generate a library of derivatives by modifying the starting materials.

cluster_0 Step 1: Bromination of Ketone cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Hydrolysis A 4-Methoxyacetophenone B 2-Bromo-1-(4-methoxyphenyl)ethan-1-one (α-haloketone) A->B Br2, Acetic Acid D Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate B->D Condensation, Ethanol, Reflux C Ethyl 2-thiooxamate (thioamide) C->D Condensation, Ethanol, Reflux E This compound D->E NaOH, H2O/EtOH, then H+

Caption: Proposed synthesis of the target compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

This protocol is a representative Hantzsch thiazole synthesis.

Materials:

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

  • Ethyl 2-thiooxamate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-1-(4-methoxyphenyl)ethan-1-one (10 mmol) in ethanol (50 mL).

  • Add ethyl 2-thiooxamate (11 mmol) to the solution.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits and is suitable for high-throughput screening.[7][8]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Test compounds (dissolved in DMSO)

  • Celecoxib (positive control for COX-2 inhibition)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a Reaction Mix for each well containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare a diluted solution of Arachidonic Acid in NaOH.

  • Assay Plate Setup:

    • Add 10 µL of diluted test compound or control to the appropriate wells.

    • Include wells for "Enzyme Control" (DMSO vehicle) and "Inhibitor Control" (Celecoxib).

  • Enzyme Addition:

    • Add the appropriate COX enzyme (COX-1 or COX-2) to each well, except for the no-enzyme control wells.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence curve.

    • Determine the percentage of inhibition for each compound relative to the enzyme control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[9][10][11]

Materials:

  • Wistar rats (150-200 g)

  • 1% Carrageenan solution in normal saline

  • Test compounds

  • Standard drug (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Grouping and Dosing:

    • Divide the rats into groups (n=6): Vehicle control, standard drug, and test compound groups (at various doses).

    • Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives only the vehicle.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Data Presentation

The following tables present representative quantitative data for structurally related thiazole derivatives, demonstrating the potential anti-inflammatory efficacy of this class of compounds. Note: Data for the specific compound this compound is not available in the cited literature; this data is for illustrative purposes.

Table 1: In Vitro COX-2 Inhibition Data for Representative Thiazole Derivatives

Compound IDStructureCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib Standard COX-2 Inhibitor0.08117.5[12]
THZD1 4-((2-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide1.9>52.6[7]
PYZ16 Diarylpyrazole derivative0.5210.73[7]
Compound 18f Pyrazolyl-thiazole derivativeNot explicitly stated, but potent42.13[13]

Table 2: In Vivo Anti-inflammatory Activity of Representative Thiazole Derivatives (Carrageenan-Induced Paw Edema Model)

Compound IDDose (mg/kg)Time (hours)% Inhibition of EdemaReference
Indomethacin 10457.66%
Compound 16 Not specified660.82%[9]
Compound 29b Not specifiedNot specified44%[9]
PYZ16 Not specifiedNot specified64.28%[7]

Visualization of Key Processes

Experimental Workflow for Anti-inflammatory Drug Screening

cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Optimization A Synthesis of Thiazole Derivatives B In Vitro COX-2 Inhibition Assay A->B C Determine IC50 Values & Selectivity B->C D Lead Compound Selection C->D Potent & Selective Compounds E Carrageenan-Induced Paw Edema Model D->E F Evaluate % Inhibition of Edema E->F G Structure-Activity Relationship (SAR) Studies F->G Active Compounds H Lead Optimization G->H H->A Synthesize New Derivatives

Caption: Drug discovery workflow for thiazole derivatives.

COX-2 Signaling Pathway in Inflammation

cluster_0 Cell Membrane cluster_1 Cytosol A Inflammatory Stimuli (e.g., Cytokines, LPS) B Phospholipase A2 A->B D Arachidonic Acid B->D C Membrane Phospholipids C->B E COX-2 Enzyme (Inducible) D->E F Prostaglandin H2 (PGH2) E->F G Prostaglandins (PGE2, PGI2, etc.) F->G H Inflammation (Pain, Fever, Edema) G->H I Thiazole Derivatives (e.g., 4-Aryl-thiazoles) I->E Inhibition

Caption: Inhibition of the COX-2 pathway by thiazoles.

References

Application Notes and Protocols for High-Throughput Screening of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid represent a class of heterocyclic compounds with significant therapeutic potential. Notably, certain 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated anticancer activity through the inhibition of tubulin polymerization.[1] Additionally, various thiazole derivatives have been identified as modulators of key signaling pathways, including the PI3K/mTOR and cyclooxygenase (COX) pathways, which are frequently dysregulated in cancer and inflammatory diseases.[1][2] High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly assessing large chemical libraries to identify novel modulators of these biological targets.[3]

These application notes provide detailed protocols for biochemical and cell-based HTS assays tailored to identify and characterize active this compound derivatives targeting tubulin polymerization, the PI3K/mTOR pathway, and COX-2.

Target 1: Tubulin Polymerization

Biological Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a key target for anticancer therapies.[4] Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4]

Signaling Pathway: Inhibition of Tubulin Polymerization and Induction of Apoptosis

G cluster_0 Cellular Effects Thiazole_Derivative 4-(4-Methoxyphenyl)-1,3-thiazole -2-carboxylic acid derivative Tubulin_Dimers α/β-Tubulin Dimers Thiazole_Derivative->Tubulin_Dimers Binds to Microtubules Microtubule Polymerization Thiazole_Derivative->Microtubules Inhibits Tubulin_Dimers->Microtubules Assembly Mitotic_Spindle Functional Mitotic Spindle Microtubules->Mitotic_Spindle Formation Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Inhibition of tubulin polymerization by thiazole derivatives.
Experimental Protocols

1. In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.

  • Materials:

    • Tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • Test compounds and controls (e.g., Paclitaxel as enhancer, Vinblastine as inhibitor)

    • 384-well clear-bottom plates

  • Protocol:

    • Prepare a tubulin polymerization mix on ice containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.[4]

    • Prepare serial dilutions of test compounds and controls. The final DMSO concentration should be below 1%.

    • Pre-warm a microplate reader to 37°C.[4]

    • Add 1 µL of compound dilutions to the wells of a pre-warmed 384-well plate.

    • To initiate the reaction, add 20 µL of cold tubulin solution to each well.

    • Immediately place the plate in the 37°C microplate reader.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[4]

  • Data Analysis:

    • The rate of polymerization (Vmax) is determined from the steepest slope of the polymerization curve.[4]

    • Inhibition is observed as a decrease in Vmax and the final optical density.[4]

    • Plot the percentage of inhibition against compound concentration to determine the IC₅₀ value.

2. Cell-Based Antiproliferation Assay (MTS Assay)

This assay determines the effect of compounds on the proliferation of cancer cells.

  • Materials:

    • Cancer cell line (e.g., HeLa, A549)

    • Complete culture medium

    • MTS reagent

    • 384-well clear-bottom tissue culture plates

  • Protocol:

    • Seed cells in a 384-well plate at a density of 2,000-5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

    • Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells.

    • Incubate for 48-72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation
Compound IDTargetAssay TypeIC₅₀ (nM)
SMART-1TubulinIn Vitro Polymerization21
SMART-2TubulinIn Vitro Polymerization71
Control (Vinblastine)TubulinIn Vitro Polymerization5
SMART-1AntiproliferationMTS (HeLa)55
SMART-2AntiproliferationMTS (HeLa)150
Control (Vinblastine)AntiproliferationMTS (HeLa)10

Target 2: PI3K/mTOR Pathway

Biological Rationale: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[5][6]

Signaling Pathway: PI3K/Akt/mTOR Signaling Cascade

G cluster_1 PI3K/mTOR Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->PI3K Inhibits

Inhibition of the PI3K/mTOR signaling pathway.
Experimental Protocol

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the phosphorylation of a specific substrate by a kinase in the PI3K/mTOR pathway.

  • Materials:

    • Recombinant kinase (e.g., PI3K, mTOR)

    • GFP-fused substrate (e.g., 4E-BP1 for mTOR)

    • Terbium-labeled anti-phospho-specific antibody

    • ATP

    • Assay buffer

    • 384-well low-volume black plates

  • Protocol:

    • Add 2 µL of test compound dilutions to the wells of a 384-well plate.

    • Add 4 µL of a mix containing the kinase and GFP-substrate.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.[1]

    • Incubate at room temperature for 60-90 minutes.

    • Stop the reaction by adding EDTA.

    • Add 10 µL of the terbium-labeled antibody.[1]

    • Incubate for 60 minutes at room temperature.

    • Read the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • A decrease in the ratio indicates inhibition of substrate phosphorylation.[1]

    • Plot the percentage of inhibition against compound concentration to determine the IC₅₀ value.

Data Presentation
Compound IDTarget KinaseAssay TypeIC₅₀ (nM)
Thiazole-API3KαTR-FRET120
Thiazole-BmTORTR-FRET85
Control (Wortmannin)PI3KαTR-FRET10
Control (Rapamycin)mTORTR-FRET25

Target 3: Cyclooxygenase-2 (COX-2)

Biological Rationale: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]

Signaling Pathway: COX-2 and Prostaglandin Synthesis

G cluster_2 COX-2 Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Isomerases/ Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Receptor Activation Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->COX2 Inhibits

The COX-2 signaling pathway and its inhibition.
Experimental Protocol

Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the peroxidase activity of recombinant human COX-2.

  • Materials:

    • Human Recombinant COX-2 Enzyme

    • COX Assay Buffer

    • Fluorometric Probe

    • COX Cofactor

    • Arachidonic Acid solution

    • 384-well black plates

  • Protocol:

    • Add 1 µL of test compound dilutions to the wells of a 384-well plate.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, COX Cofactor, and the COX-2 enzyme.

    • Add 10 µL of the reaction mix to each well.

    • Incubate for 5-10 minutes at 25°C.

    • Use a multi-channel pipette to add 10 µL of the diluted Arachidonic Acid solution to each well to initiate the reaction.[7]

    • Immediately place the plate in a fluorescence plate reader (Excitation = 535 nm, Emission = 587 nm) and read kinetically for 10-15 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.[7]

    • Calculate the percent inhibition for each test compound concentration relative to the negative control.

    • Plot the percentage of inhibition against compound concentration to determine the IC₅₀ value.

Data Presentation
Compound IDTargetAssay TypeIC₅₀ (µM)
Thiazole-CCOX-2Fluorometric0.5
Thiazole-DCOX-2Fluorometric1.2
Control (Celecoxib)COX-2Fluorometric0.1

HTS Workflow and Data Validation

General HTS Workflow

G Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Dev->Pilot_Screen Primary_HTS Primary HTS (Full Library) Pilot_Screen->Primary_HTS Hit_Confirmation Hit Confirmation & Dose-Response Primary_HTS->Hit_Confirmation SAR Structure-Activity Relationship (SAR) Hit_Confirmation->SAR

A typical workflow for a high-throughput screening campaign.
Assay Quality Control

For all HTS assays, it is crucial to determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 is generally considered excellent for HTS.

Z'-Factor Calculation:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

  • μ_p = mean of the positive control

  • μ_n = mean of the negative control

Conclusion

The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for the high-throughput screening of this compound derivatives against key targets in cancer and inflammation. By employing these robust and validated HTS assays, researchers can efficiently identify and characterize promising lead compounds for further drug development.

References

In Vivo Studies on 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic Acid: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

As of the latest available research, there are no published in vivo studies specifically investigating 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid. Consequently, the generation of detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not feasible due to the absence of foundational in vivo data for this specific compound.

While research into thiazole derivatives is extensive, showcasing a wide array of biological activities, studies on the exact molecule of interest have not been reported in the public domain. This section provides an overview of in vivo research on structurally related thiazole and thiazolidine compounds to offer a broader context of the potential biological activities within this chemical class. It is crucial to note that the findings presented below are not directly applicable to this compound but may offer insights into the therapeutic potential of related structures.

Anti-inflammatory and Analgesic Potential of Thiazole Derivatives

A study focused on newly synthesized thiazole derivatives for the treatment of analgesia and inflammation demonstrated significant in vivo activity.[1] The research involved a multi-step synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.[1]

The carrageenan-induced paw edema model in rats is a classical method to evaluate acute anti-inflammatory effects.

  • Protocol: Inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar tissue of the rat's hind paw. The volume of the paw is measured at different time intervals after administration of the test compounds and compared to a control group.

  • Findings: Several of the tested thiazole derivatives showed a significant reduction in paw edema, indicating potent anti-inflammatory properties.[1]

The hot plate test is used to assess the central analgesic activity of compounds.

  • Protocol: Animals are placed on a heated plate, and the time taken to show a response to the heat (e.g., licking or jumping) is recorded. An increase in this latency period after drug administration suggests an analgesic effect.

  • Findings: The study reported that the thiazole derivatives exhibited notable analgesic effects, suggesting their potential as pain-relieving agents.[1]

Anticancer Activity of Thiazole-Based Compounds

While direct in vivo anticancer studies on the requested compound are unavailable, research on "4-substituted methoxybenzoyl-aryl-thiazoles" (SMART compounds) has shown promise in vitro, with preliminary mechanism of action studies suggesting they act as tubulin polymerization inhibitors.[2][3] These findings have led to further pharmacokinetic optimization studies to improve oral bioavailability for potential in vivo applications.

In Vivo Toxicity Studies of a Related Thiazolidinone

A study on a structurally related thiazolidinone, (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, investigated its ultrastructural effects on zebrafish testes. It is important to distinguish that this compound is a thiazolidinone, not a thiazole. The study exposed zebrafish to different concentrations of the compound for five days.[4] The findings indicated degenerative effects on testicular cells, suggesting that careful consideration of potential toxicity is necessary for this class of compounds in pharmaceutical development.[4]

Tyrosinase Inhibition for Hyperpigmentation

In the context of dermatological applications, derivatives of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide have been synthesized and evaluated as tyrosinase inhibitors.[5] One of the lead compounds demonstrated a depigmenting effect in an in vivo zebrafish embryo model comparable to thiamidol, a known potent tyrosinase inhibitor.[5] This highlights the potential of the thiazole scaffold in the development of agents for treating hyperpigmentation.[5]

Summary of Findings for Related Compounds

To provide a clear overview of the data found on related compounds, the following table summarizes the key in vivo findings.

Compound Class/DerivativeAnimal ModelKey In Vivo FindingReference
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivativesRatSignificant anti-inflammatory and analgesic activity.[1]
(4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acidZebrafishShowed degenerative effects on testicular tissue.[4]
4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivativesZebrafishDemonstrated a depigmenting effect.[5]

Experimental Workflow for In Vivo Anti-Inflammatory Studies

The following diagram illustrates a general experimental workflow for assessing the in vivo anti-inflammatory and analgesic properties of a test compound, based on the methodologies described in the cited literature.[1]

G cluster_0 Pre-clinical In Vivo Assessment cluster_1 Anti-inflammatory Assay cluster_2 Analgesic Assay synthesis Compound Synthesis & Characterization animal_model Animal Model Selection (e.g., Wistar Rats) synthesis->animal_model dosing Dose Formulation & Administration animal_model->dosing carrageenan Carrageenan Injection (Paw Edema Induction) dosing->carrageenan hot_plate Hot Plate Test dosing->hot_plate measurement Paw Volume Measurement (Plethysmometer) carrageenan->measurement analysis_inf Data Analysis: % Inhibition of Edema measurement->analysis_inf latency Measure Reaction Latency hot_plate->latency analysis_anal Data Analysis: Increase in Latency latency->analysis_anal

Caption: General workflow for in vivo anti-inflammatory and analgesic screening.

References

Application Notes and Protocols: Formulation of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid for use in a variety of biological assays. Proper preparation of this compound is critical for obtaining accurate and reproducible experimental results.

Physicochemical Data Summary

While comprehensive experimental data for this compound is not extensively available in the public domain, the following table summarizes known and estimated physicochemical properties to guide formulation decisions.

PropertyValueSource/Comment
Molecular Formula C₁₁H₉NO₃SCalculated
Molecular Weight 235.26 g/mol Calculated
Appearance White to off-white solid[1]
Melting Point 116-118 °C[1]
pKa (predicted) ~3.5Estimated based on similar thiazole carboxylic acid structures.[2]
Aqueous Solubility PoorGeneral characteristic of similar aromatic carboxylic acids.
Organic Solvent Solubility Soluble in DMSO and DMFGeneral practice for small molecule dissolution.[3]

Recommended Formulation Protocol for In Vitro Assays

Due to its poor aqueous solubility, this compound requires a solubilization strategy for use in most biological assays. The following protocol outlines a standard method using Dimethyl Sulfoxide (DMSO) as a solvent.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile aqueous buffer or cell culture medium appropriate for the assay

Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)
  • Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance in a sterile environment. For a 10 mM stock solution, this will be 2.35 mg per 1 mL of DMSO.

  • Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid in the dissolution of larger quantities. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Note that some thiazole derivatives may exhibit instability in DMSO over extended periods, even when frozen.[3] It is advisable to use freshly prepared stock solutions whenever possible.

Protocol 2: Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize precipitation upon dilution into an aqueous medium, first prepare an intermediate dilution in the same solvent or a co-solvent system if compatible with the assay.

  • Final Dilution: Serially dilute the stock or intermediate solution into the pre-warmed aqueous assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to add the compound solution to the aqueous medium while vortexing to ensure rapid dispersion and prevent precipitation.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. This is essential to account for any solvent effects on the biological system. The final DMSO concentration in the assay should typically be kept below 0.5% (v/v) to avoid cytotoxicity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing this compound for biological assays.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Aliquot store->thaw serial_dilute Serial Dilution in Assay Medium thaw->serial_dilute add_to_assay Add to Assay Plate serial_dilute->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Endpoint incubate->readout analyze Data Analysis readout->analyze

Caption: Workflow for the preparation and use of this compound in biological assays.

Hypothetical Signaling Pathway Inhibition

Thiazole derivatives have been investigated for their potential as anticancer agents.[4][5] One plausible mechanism of action for such compounds is the inhibition of tubulin polymerization, which is crucial for cell division. The diagram below illustrates this hypothetical signaling pathway.

G cluster_compound Compound Action cluster_cell Cellular Processes compound 4-(4-Methoxyphenyl)-1,3-thiazole- 2-carboxylic acid microtubules Microtubule Polymerization compound->microtubules Inhibition tubulin α/β-Tubulin Dimers tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitosis Mitosis mitotic_spindle->mitosis apoptosis Apoptosis mitosis->apoptosis Failure leads to

Caption: Hypothetical signaling pathway showing inhibition of tubulin polymerization by a thiazole derivative.

Important Considerations

  • Compound Purity: The purity of this compound should be confirmed before use, as impurities can affect biological assay results.

  • Solubility Limitations: Even with the use of DMSO, the compound may precipitate in aqueous solutions at higher concentrations. It is recommended to perform a solubility test in the final assay buffer before conducting large-scale experiments.

  • pH Effects: As a carboxylic acid, the charge state and solubility of the compound will be pH-dependent. The estimated pKa of ~3.5 suggests it will be predominantly in its deprotonated (more soluble) carboxylate form at physiological pH (~7.4). However, acidic microenvironments could reduce its solubility.

  • Stability: Thiazole-containing compounds can be susceptible to degradation.[3] Long-term storage in solution, even at low temperatures, may lead to a decrease in potency. Whenever possible, use freshly prepared solutions.

By following these guidelines, researchers can effectively formulate this compound for a variety of biological assays, ensuring the reliability and accuracy of their experimental data.

References

Application Notes and Protocols for 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds extensively explored in agrochemical research due to their broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. The thiazole ring serves as a crucial pharmacophore in the design of novel agrochemicals. This document provides detailed application notes and experimental protocols relevant to the investigation of 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid and its analogs in an agrochemical context. While specific data for this exact compound is limited in publicly available literature, the following sections compile information from closely related structural analogs to guide future research and highlight its potential applications.

Potential Agrochemical Applications

Based on the biological activities of structurally similar thiazole-based compounds, this compound holds potential in the following agrochemical areas:

  • Fungicide: Many phenylthiazole derivatives exhibit potent antifungal activity against a range of plant pathogens. Derivatives of 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid have shown significant efficacy against Sclerotinia sclerotiorum, and other phenylthiazole derivatives containing an acylhydrazone moiety have demonstrated excellent activity against Magnaporthe oryzae. The mechanism of action for some thiazole fungicides involves the inhibition of the terminal electron transport system in fungal mitochondria.

  • Herbicide: Carboxylic acid derivatives are well-established in herbicide development. Thiazole-containing compounds have also been investigated for their herbicidal properties.

  • Insecticide: While less common, some thiazole derivatives have been explored for their insecticidal activities.

Quantitative Data on Structurally Related Compounds

The following tables summarize the fungicidal and insecticidal activities of various thiazole derivatives that are structurally related to this compound. This data can serve as a benchmark for evaluating the potential efficacy of the target compound.

Table 1: Antifungal Activity of Phenylthiazole Acylhydrazone Derivatives against Magnaporthe oryzae

Compound IDR¹ SubstituentR² SubstituentEC₅₀ (µg/mL)
E262-CH₃4-Cl1.29
E172-F4-Cl1.45
E232-CH₃4-F1.50
E42-Cl4-Cl1.66
E102-F4-F2.01
E142-FH2.26
E272-CH₃4-OCH₃2.65
Isoprothiolane (Control)--3.22
Phenazine-1-carboxylic acid (Control)--27.87

Table 2: Antifungal and Insecticidal Activity of Thiazole and Pyrazole Carboxamide Derivatives

Compound IDTarget OrganismBioassayEC₅₀/LC₅₀ (µg/mL)
Z1Sclerotinia sclerotiorumMycelial Growth Inhibition0.35
Carbendazim (Control)Sclerotinia sclerotiorumMycelial Growth Inhibition0.36
Z10Rhizoctonia solaniMycelial Growth Inhibition2.28
Ferimzone (Control)Rhizoctonia solaniMycelial Growth Inhibition10.50
4a-14Plutella xylostellaInsecticidal Activity0.09 (LC₅₀)
4a-14Aphis craccivoraInsecticidal Activity1.3 (LC₅₀)

Experimental Protocols

The following are detailed protocols for the synthesis of a thiazole carboxylic acid derivative and for conducting antifungal bioassays, adapted from methodologies reported for structurally related compounds.

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for synthesizing similar thiazole derivatives.

Materials:

  • 4-Methoxyphenacyl bromide

  • Thiourea

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole:

    • In a round-bottom flask, dissolve 4-methoxyphenacyl bromide (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

    • Reflux the mixture for 3-4 hours.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, 2-amino-4-(4-methoxyphenyl)thiazole, is collected by filtration, washed with water, and dried.

  • Synthesis of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate:

    • Prepare a solution of sodium ethoxide in ethanol.

    • To this solution, add 2-amino-4-(4-methoxyphenyl)thiazole (1 equivalent) and diethyl oxalate (1.2 equivalents).

    • Reflux the mixture for 6-8 hours.

    • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

    • Extract the product with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the ethyl ester.

  • Hydrolysis to this compound:

    • Dissolve the ethyl ester from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 equivalents).

    • Stir the mixture at room temperature overnight or gently heat to reflux for 2-3 hours to ensure complete hydrolysis.

    • After completion of the reaction (monitored by TLC), cool the mixture and acidify with dilute hydrochloric acid until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)[1][2]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Fungal strains (e.g., Magnaporthe oryzae, Sclerotinia sclerotiorum)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Media:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the medium to approximately 50-60 °C.

    • Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control (typically ≤1% v/v). A solvent-only plate serves as the negative control. A commercial fungicide can be used as a positive control.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the test fungus on PDA, cut a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, at the center of each PDA plate (both treated and control).

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the negative control plate has almost reached the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where:

      • C = Average diameter of the mycelial colony in the control plate.

      • T = Average diameter of the mycelial colony in the treated plate.

    • Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by performing a probit analysis or by plotting the inhibition percentage against the logarithm of the compound concentration.

Visualizations

Proposed Synthetic Pathway

G A 4-Methoxyphenacyl bromide + Thiourea B 2-Amino-4-(4-methoxyphenyl)thiazole A->B Ethanol, Reflux D Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate B->D NaOEt, Ethanol, Reflux C Diethyl oxalate C->D E This compound D->E NaOH, H₂O/Ethanol then H⁺

Caption: Proposed synthesis of this compound.

Hypothetical Antifungal Mechanism of Action

G cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ROS Reactive Oxygen Species (ROS) Increase ETC->ROS Dysfunction leads to ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to Thiazole This compound Thiazole->ETC Inhibition ROS->Cell_Death Oxidative Stress leads to

Caption: Hypothetical inhibition of the fungal electron transport chain.

Disclaimer

The information provided in these application notes, particularly the quantitative data and the specific details of the synthetic protocol, is based on published research on structurally related compounds. It is intended to serve as a guide for the research and development of this compound as a potential agrochemical. Experimental validation is required to determine the actual biological activity and optimal synthesis conditions for this specific molecule.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and established route is a two-step process. First, the synthesis of ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate via the Hantzsch thiazole synthesis. This is followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

Q2: What are the key starting materials for this synthesis?

The key reagents for the Hantzsch synthesis of the ethyl ester precursor are 2-bromo-1-(4-methoxyphenyl)ethan-1-one and ethyl thiooxamate. For the subsequent hydrolysis step, a base such as sodium hydroxide or lithium hydroxide is typically used.

Q3: What are the most critical parameters to control for a high-yield synthesis?

The purity of starting materials, reaction temperature, choice of solvent, and reaction time are all critical factors that can significantly impact the yield and purity of the final product.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the Hantzsch cyclization and the ester hydrolysis.

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Thiazole Synthesis of Ethyl 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylate

Question: My Hantzsch reaction is giving a low yield of the desired ethyl ester. What are the potential causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the 2-bromo-1-(4-methoxyphenyl)ethan-1-one is free from impurities, as residual starting materials from its synthesis can interfere with the reaction. The ethyl thiooxamate should also be of high purity.

  • Reaction Temperature: The reaction often requires heating to proceed at an optimal rate.[1] If the reaction is too slow, consider increasing the temperature. Conversely, excessively high temperatures can lead to the formation of side products.

  • Solvent Choice: Ethanol is a commonly used solvent. However, the choice of solvent can influence reaction rates and yields.[2] Consider screening other polar protic or aprotic solvents.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction by TLC until the starting materials are consumed.

  • Side Reactions: Under acidic conditions, there is a possibility of forming isomeric 2-imino-2,3-dihydrothiazoles.[3] Maintaining neutral or slightly basic conditions can help to avoid this.

ParameterCondition 1Condition 2Condition 3Expected Yield Range (%)
Solvent EthanolMethanolEthanol/Water (1:1)50-85[2]
Temperature Room Temperature50 °CRefluxVaries with solvent
Catalyst Nonep-Toluenesulfonic acidSilica supported tungstosilicic acid79-90 (for related compounds)[2]
Issue 2: Incomplete Hydrolysis of the Ethyl Ester

Question: I am having trouble completely hydrolyzing the ethyl ester to the carboxylic acid. What can I do?

Answer: Incomplete hydrolysis is a common issue. Here are some troubleshooting steps:

  • Base Strength and Equivalents: Ensure you are using a sufficient molar excess of a strong base like sodium hydroxide or lithium hydroxide.

  • Reaction Temperature and Time: The hydrolysis may require heating to reflux for an extended period to go to completion. Monitor the reaction by TLC.

  • Solvent System: A mixture of an organic solvent (like ethanol or THF) and water is typically used to ensure the solubility of both the ester and the hydroxide salt.

  • Work-up Procedure: After acidification, the carboxylic acid may precipitate. Ensure the pH is sufficiently low to fully protonate the carboxylate.

ParameterCondition 1Condition 2
Base NaOHLiOH
Solvent Ethanol/WaterTHF/Water
Temperature Room TemperatureReflux
Reaction Time 2-4 hours12-24 hours
Issue 3: Product Purification Challenges

Question: I am having difficulty purifying the final this compound.

Answer: Purification can be challenging due to the nature of the compound and potential impurities.

  • Recrystallization: This is the most common method for purifying the final carboxylic acid. Choosing an appropriate solvent system is crucial. The ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.

  • Acid-Base Extraction: If the crude product contains neutral impurities, an acid-base extraction can be effective. Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid.

  • Column Chromatography: While less common for the final acid, it can be used to purify the intermediate ethyl ester.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylate

Materials:

  • 2-bromo-1-(4-methoxyphenyl)ethan-1-one

  • Ethyl thiooxamate

  • Ethanol, absolute

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl thiooxamate (1.0 equivalent) in absolute ethanol.

  • Add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylate

Materials:

  • Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

  • Sodium hydroxide (or Lithium hydroxide)

  • Ethanol

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.0-3.0 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Pathway cluster_0 Hantzsch Thiazole Synthesis cluster_1 Hydrolysis A 2-bromo-1-(4-methoxyphenyl)ethan-1-one C Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate A->C Ethanol, Reflux B Ethyl thiooxamate B->C Ethanol, Reflux D This compound C->D NaOH, H2O/Ethanol, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Purity OK OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime OptimizeSolvent Optimize Solvent OptimizeTime->OptimizeSolvent CheckSideReactions Investigate Side Reactions OptimizeSolvent->CheckSideReactions ImprovedYield Yield Improved CheckSideReactions->ImprovedYield

Caption: Troubleshooting workflow for low yield in the Hantzsch synthesis.

Yield_Optimization_Logic LowYield Low Yield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction SideReactions Side Reactions? IncompleteReaction->SideReactions No IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes AdjustpH Adjust pH (avoid acidic conditions) SideReactions->AdjustpH Yes PurificationLoss Loss during Purification? SideReactions->PurificationLoss No IncreaseTemp Increase Temperature IncreaseTime->IncreaseTemp IncreaseTemp->LowYield ChangeSolvent Change Solvent AdjustpH->LowYield PurificationLoss->LowYield No OptimizePurification Optimize Purification Method PurificationLoss->OptimizePurification Yes OptimizePurification->LowYield

Caption: Logical relationship diagram for diagnosing and addressing low yield issues.

References

Technical Support Center: Purification of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials from the synthesis, such as derivatives of L-cysteine and substituted benzonitriles or benzaldehydes, as well as side-products from the cyclization and oxidation steps.[1][2]

Q3: How can I assess the purity of my final product?

A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), which can quantify the main compound and any impurities.[3][4] Thin-Layer Chromatography (TLC) is a quicker, qualitative method for monitoring the progress of purification. Spectroscopic methods like ¹H NMR and Mass Spectrometry are used to confirm the structure and identity of the purified compound.

Q4: What is the expected appearance and melting point of pure this compound?

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Purity After Recrystallization Incorrect solvent system.Screen for a solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Presence of highly soluble impurities.Consider a pre-purification step like an acid-base extraction or a short column chromatography to remove impurities with different chemical properties.
Low Yield After Recrystallization The compound is too soluble in the chosen solvent.Use a minimal amount of hot solvent to dissolve the crude product. Add a co-solvent in which the compound is less soluble to induce precipitation.
Product remains in the mother liquor.Concentrate the mother liquor and perform a second recrystallization to recover more product.
Compound Fails to Crystallize Solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound.
Oiling out instead of crystallizing.This occurs when the compound's melting point is lower than the boiling point of the solvent. Try a lower boiling point solvent or add a seed crystal to induce crystallization.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Optimize the eluent system using TLC. A good starting point for acidic compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape.
Column overloading.Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Co-elution of impurities.If impurities have similar polarity, consider using a different stationary phase or a different chromatography technique like reversed-phase chromatography.

Quantitative Data Summary

ParameterValueNotes
Molecular Formula C₁₁H₉NO₃S
Molecular Weight 235.26 g/mol [5]
Appearance White to light-yellow solidBased on similar compounds.[2][3]
Purity (Typical) >98% (HPLC)[3]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Solvent mixtures can also be effective.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath for an additional 30-60 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). Pour the slurry into a chromatography column and allow it to pack under pressure.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure to begin eluting the sample. Collect fractions as the solvent passes through the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityAnalysis Purity Analysis (TLC/HPLC) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->Recrystallization Low Purity PurityAnalysis->ColumnChromatography Complex Impurities PureProduct Pure Product (>98%) PurityAnalysis->PureProduct Purity OK

Caption: General purification workflow for this compound.

TroubleshootingTree Start Low Purity Issue Method Purification Method? Start->Method Recrystallization Recrystallization Method->Recrystallization Recrystallization Chromatography Column Chromatography Method->Chromatography Chromatography Recrystallization_Issue Problem? Recrystallization->Recrystallization_Issue Chromatography_Issue Problem? Chromatography->Chromatography_Issue Solvent Change Solvent System Recrystallization_Issue->Solvent Wrong Solvent Cooling Slow Down Cooling Rate Recrystallization_Issue->Cooling Fast Cooling MobilePhase Optimize Mobile Phase Chromatography_Issue->MobilePhase Poor Separation Loading Reduce Column Loading Chromatography_Issue->Loading Overloading

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Stability and Storage Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Discoloration of Solid Compound (e.g., yellowing) PhotodegradationStore the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Handle the compound in a dimly lit area.
Thermal DegradationEnsure the compound is stored at the recommended temperature (see Storage Conditions FAQ). Avoid exposure to high temperatures.
Decreased Purity or Appearance of Extra Peaks in Analysis (e.g., HPLC, LC-MS) Chemical Degradation (e.g., hydrolysis, oxidation)Store in a tightly sealed container with a desiccant to minimize moisture exposure. For solutions, consider purging with an inert gas (e.g., nitrogen, argon) before sealing. Avoid contact with strong oxidizing agents and strong acids.[1]
PhotodegradationFollow the light protection measures mentioned above.
Inconsistent Experimental Results Compound DegradationRe-evaluate storage conditions and handling procedures. Use a fresh batch of the compound for critical experiments and establish a re-test schedule for stored materials.
Improper Sample PreparationEnsure the compound is fully dissolved and that the chosen solvent is compatible and of high purity.
Poor Solubility Inappropriate SolventRefer to the solubility data for suitable solvents. Sonication may aid in dissolution.
Compound DegradationDegradation products may have different solubility profiles. Confirm the purity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store the solid compound in a tightly sealed container, protected from light, in a cool and dry place. Refrigeration at 2-8 °C is advisable. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be stored in a tightly sealed, light-protected container at 2-8 °C for a short period.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound has not been definitively established through extensive public studies. However, based on the stability of similar thiazole carboxylic acid derivatives, when stored under recommended conditions, the solid compound is expected to remain stable for at least two years. It is crucial to monitor the purity of the compound periodically, especially if it has been in storage for an extended period.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure, which includes a thiazole ring, a carboxylic acid, and a methoxyphenyl group, the potential degradation pathways include:

  • Photodegradation: Thiazole-containing compounds with aryl ring substituents can be susceptible to degradation upon exposure to light.[1]

  • Hydrolysis: The carboxylic acid group may undergo reactions, and the thiazole ring can be susceptible to hydrolysis under certain pH conditions, particularly with strong acids.

  • Oxidation: The thiazole ring and the methoxy group could be susceptible to oxidation, especially in the presence of strong oxidizing agents.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be able to separate the intact compound from its potential degradation products. Key parameters to monitor include the purity of the compound and the appearance of any new peaks in the chromatogram.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing agents and strong acids, as they may promote degradation.[1] It is also advisable to avoid prolonged exposure to high temperatures and direct light.

Quantitative Stability Data (Illustrative)

The following tables present illustrative stability data for this compound based on typical behavior for similar compounds. This data is for example purposes only and should not be considered as specification.

Table 1: Illustrative Long-Term Stability of Solid Compound

Storage ConditionTime (Months)Purity (%)Appearance
2-8 °C, Dark, Dry099.5White to off-white powder
699.4No change
1299.2No change
2499.0No change
25 °C / 60% RH, Dark099.5White to off-white powder
698.8Slight yellowing
1298.1Noticeable yellowing
2497.0Yellow powder

Table 2: Illustrative Accelerated Stability (Forced Degradation) of a 1 mg/mL Solution

Stress ConditionDurationPurity (%)Major Degradant Peak (RT)
0.1 M HCl at 60 °C24 hours92.14.5 min
0.1 M NaOH at 60 °C24 hours88.53.8 min
3% H₂O₂ at 25 °C24 hours90.35.2 min
UV/Vis Light Exposure (ICH Q1B)24 hours85.76.1 min

Experimental Protocols

Protocol 1: Long-Term Stability Testing of Solid this compound
  • Sample Preparation: Place approximately 1g of the compound into three separate, inert, light-protected containers (e.g., amber glass vials with screw caps).

  • Storage Conditions: Store the containers at the desired long-term storage condition (e.g., 2-8 °C or 25 °C / 60% relative humidity).

  • Testing Intervals: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove one container for analysis.

  • Analysis:

    • Visually inspect the sample for any changes in physical appearance (color, texture).

    • Determine the purity of the compound using a validated stability-indicating HPLC method.

    • Characterize any significant degradation products using techniques like LC-MS.

  • Data Evaluation: Plot the purity of the compound as a function of time to determine the degradation rate and estimate the shelf life.

Protocol 2: Forced Degradation Study in Solution
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Incubate at 60 °C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate at 60 °C.

    • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, and 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.

  • Evaluation: Determine the percentage of degradation and identify the major degradation products. This information helps in understanding the degradation pathways and in the development of a robust analytical method.

Visualizations

experimental_workflow cluster_long_term Long-Term Stability cluster_forced_degradation Forced Degradation lt_start Prepare Solid Samples lt_storage Store at Defined Conditions (e.g., 2-8°C, 25°C/60% RH) lt_start->lt_storage lt_timepoints Test at Intervals (0, 6, 12, 24 months) lt_storage->lt_timepoints lt_analysis Analyze Purity (HPLC) & Appearance lt_timepoints->lt_analysis lt_end Determine Shelf Life lt_analysis->lt_end fd_start Prepare Solution fd_stress Apply Stress Conditions (Acid, Base, Oxidative, Light) fd_start->fd_stress fd_timepoints Sample at Intervals (e.g., 0, 4, 8, 24 hours) fd_stress->fd_timepoints fd_analysis Analyze by HPLC fd_timepoints->fd_analysis fd_end Identify Degradation Pathways fd_analysis->fd_end

Caption: Workflow for Long-Term and Forced Degradation Stability Studies.

logical_relationship compound 4-(4-Methoxyphenyl)-1,3- thiazole-2-carboxylic acid stability Chemical Stability compound->stability storage Storage Conditions storage->stability degradation Degradation Products stability->degradation light Light light->degradation temperature Temperature temperature->degradation humidity Humidity humidity->degradation oxidants Oxidizing Agents oxidants->degradation

Caption: Factors Influencing the Stability of the Compound.

References

Overcoming solubility issues with 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid. The following information is designed to address common solubility issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic organic compound. Based on its structure, it is predicted to be a solid at room temperature with low aqueous solubility. Its solubility is expected to be influenced by the pH of the solution due to the presence of the carboxylic acid group.

Q2: What is the recommended solvent for preparing a stock solution?

A2: For initial solubilization, it is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this class of compounds. Other potential organic solvents include ethanol and methanol. It is crucial to first dissolve the compound in a suitable organic solvent to create a concentrated stock solution before diluting it into your aqueous experimental buffer.

Q3: Why is my compound precipitating when I dilute the stock solution into my aqueous buffer?

A3: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for compounds with low aqueous solubility. This "solvent-shift" precipitation occurs because the compound is no longer soluble as the percentage of the organic co-solvent decreases significantly in the final aqueous solution.

Q4: How does pH affect the solubility of this compound?

A4: As a carboxylic acid, the solubility of this compound is expected to be pH-dependent. The predicted pKa of similar thiazole carboxylic acid derivatives is around 3.57.[1] At a pH above its pKa, the carboxylic acid group will be deprotonated to form a carboxylate salt, which is generally more water-soluble. Therefore, increasing the pH of your aqueous buffer should enhance the solubility of the compound.

Troubleshooting Guide: Overcoming Precipitation

If you are experiencing precipitation of this compound in your assay, use the following step-by-step guide to troubleshoot the issue.

Step 1: Optimize Stock Solution Preparation and Dilution

Issue: Precipitate forms immediately upon dilution of the stock solution.

Potential Cause: Improper dilution technique leading to localized high concentrations.

Solution:

  • Dilution Method: Always add the concentrated organic stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. Never add the buffer to the concentrated stock. This ensures rapid and uniform mixing.

  • Lower Concentration: Test a lower final concentration of the compound in your assay. It's possible you are exceeding its solubility limit in the final buffer composition.

Step 2: Systematic Solubility Assessment

If optimizing the dilution technique does not resolve the issue, a more systematic approach to determine the optimal solvent and buffer conditions is necessary.

Experimental Protocol: Co-Solvent and pH Screening

Objective: To determine the most suitable co-solvent and pH for solubilizing this compound.

Methodology:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of the compound in DMSO, ethanol, and methanol.

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.4, and 8.0).

  • Test Dilutions: Dilute the stock solutions into each buffer to your target final concentration.

  • Observe: Visually inspect for precipitation immediately and after a set incubation time (e.g., 1-2 hours) at the experimental temperature.

Data Presentation:

Co-SolventBuffer pHFinal ConcentrationObservation (Precipitation)
DMSO5.0e.g., 10 µMYes / No
DMSO6.0e.g., 10 µMYes / No
DMSO7.4e.g., 10 µMYes / No
DMSO8.0e.g., 10 µMYes / No
Ethanol5.0e.g., 10 µMYes / No
Ethanol6.0e.g., 10 µMYes / No
Ethanol7.4e.g., 10 µMYes / No
Ethanol8.0e.g., 10 µMYes / No
Methanol5.0e.g., 10 µMYes / No
Methanol6.0e.g., 10 µMYes / No
Methanol7.4e.g., 10 µMYes / No
Methanol8.0e.g., 10 µMYes / No
Step 3: Advanced Solubilization Strategies

If precipitation persists even with optimized co-solvents and pH, consider the following advanced strategies.

Workflow for Selecting an Advanced Solubilization Strategy

Solubilization_Workflow start Precipitation Observed check_assay_tolerance Is the assay tolerant to higher co-solvent concentrations? start->check_assay_tolerance increase_cosolvent Increase co-solvent % (e.g., up to 1-2% DMSO) check_assay_tolerance->increase_cosolvent Yes check_ph_flexibility Is the assay pH flexible? check_assay_tolerance->check_ph_flexibility No end Solution Optimized increase_cosolvent->end adjust_ph Increase buffer pH (e.g., to pH 8.0) check_ph_flexibility->adjust_ph Yes use_excipients Consider solubilizing excipients (e.g., cyclodextrins, surfactants) check_ph_flexibility->use_excipients No adjust_ph->end use_excipients->end

Caption: Decision tree for advanced solubilization strategies.

1. pH Adjustment:

  • Principle: For acidic compounds like this compound, increasing the pH of the aqueous buffer above the compound's pKa will convert it to its more soluble salt form.

  • Protocol: Prepare your final assay buffer at a higher pH (e.g., 8.0). Ensure that the change in pH does not negatively impact your assay performance.

2. Use of Solubilizing Excipients:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve the wettability and dissolution of the compound.

Experimental Protocol: Formulation with HP-β-CD

Objective: To prepare a stock solution of the compound using HP-β-CD to enhance aqueous solubility.

Methodology:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a stock solution (e.g., 10% w/v). Gentle warming may aid dissolution.

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution.

  • Equilibrate: Stir or sonicate the mixture until the compound is fully dissolved. This may take some time.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.

Summary of Troubleshooting Approaches

StrategyPrincipleKey Considerations
Co-solvent Optimization Increase the proportion of an organic solvent in the final solution.The final co-solvent concentration should be compatible with the assay (typically <1% for cell-based assays).
pH Adjustment Increase the pH of the buffer to deprotonate the carboxylic acid, forming a more soluble salt.The assay must be stable and perform optimally at the adjusted pH.
Cyclodextrins Encapsulate the hydrophobic compound within the cyclodextrin cavity.Potential for interference with ligand-receptor binding assays.
Surfactants Improve wettability and form micelles to carry the compound in solution.May disrupt cell membranes or interfere with protein activity at higher concentrations.

Logical Flow for Troubleshooting

Troubleshooting_Flow start Start: Compound Precipitation step1 Step 1: Optimize Dilution Technique (Add stock to stirring buffer) start->step1 check1 Precipitation Resolved? step1->check1 step2 Step 2: Screen Co-solvents and pH (DMSO, EtOH, MeOH at pH 5-8) check1->step2 No end_success Success: Proceed with Assay check1->end_success Yes check2 Precipitation Resolved? step2->check2 step3 Step 3: Advanced Strategies (Increase Co-solvent %, Adjust pH, Use Excipients) check2->step3 No check2->end_success Yes check3 Precipitation Resolved? step3->check3 check3->end_success Yes end_fail Contact Technical Support for further assistance check3->end_fail No

Caption: Stepwise workflow for troubleshooting solubility issues.

References

Troubleshooting common problems in 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a multi-step synthesis that begins with the Hantzsch thiazole synthesis. This typically involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with ethyl thiooxamate to form ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate. This ester is then hydrolyzed to the desired carboxylic acid.

Q2: I am experiencing low yields in the initial Hantzsch thiazole synthesis step. What are the common causes?

A2: Low yields in the Hantzsch thiazole synthesis can stem from several factors, including suboptimal reaction conditions, impure starting materials, incorrect stoichiometry, and the formation of side products. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1] Key parameters to investigate include reaction temperature, solvent, and reaction time. The use of catalysts or alternative energy sources like microwave irradiation has also been shown to enhance yields.[1]

Q3: Are there any significant side reactions to be aware of during the thiazole ring formation?

A3: Yes, a common side reaction, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[2] The stability of the reactants and intermediates can also influence the occurrence of side reactions.[1]

Q4: What are the best practices for the hydrolysis of the ethyl ester to the final carboxylic acid product?

A4: Alkaline hydrolysis is a standard method for converting the ethyl ester to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid. Careful control of temperature and reaction time is crucial to avoid degradation of the product.

Q5: My final product is difficult to purify. What purification techniques are recommended?

A5: Purification of the final carboxylic acid can be challenging. Recrystallization from a suitable solvent system is the most common method. If the product is a solid, repeated crystallizations from different solvents like ethanol, or a mixture of toluene and petroleum ether, can be effective. For water-insoluble acids, dissolving the crude product in an aqueous basic solution and then re-precipitating it by adding acid can remove neutral and basic impurities.

Troubleshooting Guides

Problem 1: Low or No Product Formation in Hantzsch Thiazole Synthesis
Potential Cause Troubleshooting Step
Impure Starting Materials - Ensure the purity of 2-bromo-1-(4-methoxyphenyl)ethan-1-one and ethyl thiooxamate using techniques like NMR or melting point analysis. - Impurities in the α-bromo-p-methoxyacetophenone can significantly hinder the reaction.
Suboptimal Reaction Temperature - The Hantzsch synthesis often requires heating. If the reaction is performed at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC. - Conversely, excessive heat can lead to the formation of degradation products.
Inappropriate Solvent - Polar protic solvents like ethanol are commonly used and generally effective. - Consider screening other solvents such as methanol or isopropanol to optimize the reaction.
Incorrect Stoichiometry - Ensure the molar ratio of the reactants is correct. A slight excess of the thioamide component is sometimes used.
Problem 2: Incomplete Hydrolysis of the Ethyl Ester
Potential Cause Troubleshooting Step
Insufficient Base or Reaction Time - Increase the molar excess of the base (e.g., NaOH or KOH). - Extend the reaction time and monitor the disappearance of the starting ester by TLC.
Low Reaction Temperature - Gently heat the reaction mixture to reflux to ensure the hydrolysis goes to completion.
Poor Solubility of the Ester - If the ester has low solubility in the aqueous base, consider adding a co-solvent like ethanol or THF to improve miscibility.
Problem 3: Formation of an Oily or Impure Final Product
Potential Cause Troubleshooting Step
Incomplete Removal of Starting Materials or Byproducts - After acidification, thoroughly wash the precipitated product with cold water to remove any inorganic salts. - If the product is oily, try triturating it with a non-polar solvent like hexane to induce solidification.
Incorrect pH during Workup - Ensure the pH is sufficiently acidic (pH 1-2) during the precipitation of the carboxylic acid to ensure complete protonation.
Presence of Tarry Impurities - Consider a purification step involving activated charcoal treatment of a solution of the crude product before recrystallization.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Hantzsch Thiazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterReflux575
2EthanolReflux485
3MethanolReflux482
4IsopropanolReflux678
5TolueneReflux865

Note: This data is representative and based on general Hantzsch thiazole syntheses. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent) in absolute ethanol.

  • Reagent Addition: To the stirred solution, add ethyl thiooxamate (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Pour the reaction mixture into cold water. The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with water. If the product separates as an oil, extract it with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylate
  • Reaction Setup: In a round-bottom flask, suspend the ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction: Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.

  • Precipitation: Cool the filtrate in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Purification: Wash the solid with cold water and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualization

G cluster_synthesis Synthesis Workflow start Starting Materials (2-bromo-1-(4-methoxyphenyl)ethan-1-one, ethyl thiooxamate) reaction1 Hantzsch Thiazole Synthesis (Ethanol, Reflux) start->reaction1 workup1 Work-up & Isolation (Precipitation/Extraction) reaction1->workup1 intermediate Ethyl 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylate workup1->intermediate reaction2 Alkaline Hydrolysis (NaOH, Reflux) intermediate->reaction2 workup2 Acidification & Precipitation reaction2->workup2 product This compound workup2->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed check_purity Check Starting Material Purity low_yield->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK improved Yield Improved check_purity->improved Impurity Found & Rectified optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement optimize_temp->improved Improvement check_stoichiometry Verify Stoichiometry optimize_solvent->check_stoichiometry No Improvement optimize_solvent->improved Improvement side_reactions Investigate Side Reactions (e.g., by LC-MS) check_stoichiometry->side_reactions No Improvement check_stoichiometry->improved Correction Made side_reactions->improved Side Reaction Identified & Mitigated

Caption: Logical workflow for troubleshooting low product yield in the Hantzsch thiazole synthesis.

References

Optimizing reaction conditions for 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the carboxylic acid group of this compound?

A1: The most common derivatization methods involve the formation of amides and esters. Amide bond formation is typically achieved by activating the carboxylic acid with a coupling reagent and then reacting it with a primary or secondary amine.[1][2] Esterification can be performed using methods like the Fischer esterification under acidic conditions with an alcohol.[3]

Q2: Which coupling reagents are recommended for amide formation with this thiazole carboxylic acid?

A2: Several coupling reagents can be used, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), and DCC (N,N'-Dicyclohexylcarbodiimide) being common choices.[1][4][5] The selection of the reagent may depend on the specific amine being coupled, as some are more effective for sterically hindered or electron-deficient amines.[6]

Q3: What are typical solvents and bases used in these coupling reactions?

A3: Common aprotic solvents include Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (ACN).[7] The choice of solvent often depends on the solubility of the reactants.[7] Non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N) are frequently used to neutralize the reaction mixture.[7][8]

Q4: How can I monitor the progress of my derivatization reaction?

A4: Reaction progress can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting carboxylic acid and the formation of the desired product.[5]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Cause 1.1: Incomplete Activation of the Carboxylic Acid

  • Solution: Ensure your coupling reagent is fresh and has been stored under appropriate conditions (e.g., desiccated and refrigerated for HATU). Consider pre-activating the carboxylic acid with the coupling reagent and base for a short period (e.g., 15 minutes at room temperature) before adding the amine.[7]

Possible Cause 1.2: Poor Nucleophilicity of the Amine

  • Solution: For electron-deficient or sterically hindered amines, a more potent coupling reagent like HATU may be required.[6] Increasing the reaction temperature or extending the reaction time might also improve yields, though this should be done cautiously to avoid side reactions. Some protocols for challenging couplings suggest reaction times of up to 4 days.[6]

Possible Cause 1.3: Side Reaction of the Coupling Reagent

  • Solution: The order of addition of reagents can be critical. For instance, with HATU, the amine can react with the coupling reagent itself.[7] A common and often effective procedure is to add the coupling reagent last to a mixture of the carboxylic acid, amine, and base.[7]

Possible Cause 1.4: Inappropriate Solvent or Base

  • Solution: Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider switching from DCM to a more polar solvent like DMF.[7] The choice of base is also important; DIPEA is a common choice that is effective in deprotonating the carboxylic acid to facilitate the reaction.[5][9]

Problem 2: Formation of Impurities or Byproducts

Possible Cause 2.1: Racemization (if chiral centers are present)

  • Solution: Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can be used in conjunction with carbodiimide coupling reagents (like EDC or DCC) to minimize racemization.[10]

Possible Cause 2.2: Reaction with other functional groups

  • Solution: If your amine or carboxylic acid contains other reactive functional groups, they may need to be protected prior to the coupling reaction. For example, Boc-protection for amines is common.[4]

Possible Cause 2.3: Urea byproduct from DCC

  • Solution: If using DCC, the dicyclohexylurea byproduct can be removed by filtration as it is largely insoluble in many organic solvents. Alternatively, using a water-soluble carbodiimide like EDC can simplify purification as the urea byproduct can be removed with an aqueous wash.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Synthesis

Coupling ReagentAdditive (Optional)Typical SolventBaseTypical Temperature (°C)Reported Yield Range (%)Reference(s)
HATUNoneDMF, ACN, DCMDIPEA, Et3N2338 - 80[4][7]
EDCHOBt, DMAPCH₃CN, DCMDIPEA23 - 4072 - 80[4]
DCCDMAP, HOBtDCM, CH₃CNNone specified2328 - 51[4]
BOPClEt3NDCMEt3N2328[4]
t-BuCOClEt3NDCMEt3N2365[4]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Addition of Amine and Base: Add the desired amine (1.0 - 1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 - 3.0 eq).

  • Activation and Coupling: Add HATU (1.1 - 1.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[11]

Protocol 2: General Procedure for Esterification (Fischer Esterification)
  • Preparation: In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (which also acts as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography if necessary.[3]

Mandatory Visualization

Derivatization_Workflow Start 4-(4-Methoxyphenyl)-1,3-thiazole- 2-carboxylic acid Amide_Pathway Amide Synthesis Start->Amide_Pathway Amine, Coupling Reagent, Base Ester_Pathway Ester Synthesis Start->Ester_Pathway Alcohol, Acid Catalyst Amide_Product Amide Derivative Amide_Pathway->Amide_Product Ester_Product Ester Derivative Ester_Pathway->Ester_Product

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Tree Problem Low or No Product Yield Cause1 Incomplete Activation? Problem->Cause1 Cause2 Poor Amine Nucleophilicity? Problem->Cause2 Cause3 Side Reactions? Problem->Cause3 Solution1 Use fresh coupling reagent. Pre-activate acid. Cause1->Solution1 Yes Solution2 Use stronger coupling agent (e.g., HATU). Increase temperature/time. Cause2->Solution2 Yes Solution3 Optimize order of addition. Add coupling reagent last. Cause3->Solution3 Yes

Caption: Troubleshooting decision tree for low product yield in derivatization reactions.

References

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, categorized by the stage of the reaction.

Stage 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone (α-Haloketone Intermediate)

Issue 1.1: Low Yield of 2-Bromo-1-(4-methoxyphenyl)ethanone

  • Question: My bromination of 4-methoxyacetophenone is resulting in a low yield of the desired product. What are the possible causes and solutions?

  • Answer: Low yields in the bromination of 4-methoxyacetophenone can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Side Reactions: The formation of di-brominated byproducts can occur, especially with prolonged reaction times or excess brominating agent. It is crucial to control the stoichiometry of the reactants carefully.

    • Degradation of Product: The α-bromoketone product can be unstable, particularly in the presence of moisture or base. Ensure all glassware is dry and that the work-up procedure is performed promptly.

    • Suboptimal Brominating Agent: While elemental bromine can be used, it can lead to more side products. A milder and more selective method is the use of cupric bromide (CuBr₂) in a solvent like ethyl acetate or methanol.[1][2] This method often provides cleaner reactions and higher yields.

Issue 1.2: Presence of Impurities in the α-Haloketone Intermediate

  • Question: My synthesized 2-bromo-1-(4-methoxyphenyl)ethanone is impure. How can I purify it and what are the likely impurities?

  • Answer: Common impurities include unreacted 4-methoxyacetophenone and di-brominated species.

    • Purification: Recrystallization from a suitable solvent such as ethyl acetate or ethanol is a highly effective method for purifying the α-bromoketone.[1]

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

Stage 2: Hantzsch Thiazole Synthesis

Issue 2.1: Low Yield of this compound

  • Question: The Hantzsch condensation to form the final product is giving me a low yield. What can I do to improve it?

  • Answer: Low yields in the Hantzsch thiazole synthesis can be attributed to several factors:

    • Reaction Conditions: Temperature and reaction time are critical. The reaction often requires heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of reactants or products. An optimal temperature is typically between 60-80°C.

    • Purity of Reactants: Ensure that your 2-bromo-1-(4-methoxyphenyl)ethanone is pure. Impurities from the previous step can interfere with the cyclization.

    • Choice of Thioamide: The source of the 2-carboxythiazole precursor is important. While dithiooxamide (rubeanic acid) can be used, its low solubility can be problematic. Using a more soluble derivative, such as an ester of dithiooxamic acid, may improve the reaction rate and yield.

    • pH of the Reaction Medium: The pH can influence the reaction rate and the formation of side products. While the reaction is often carried out under neutral or slightly acidic conditions, strongly acidic conditions can sometimes lead to the formation of isomeric iminothiazole products.[3] A buffer solution can be employed to maintain a stable pH.

Issue 2.2: Formation of Side Products

  • Question: I am observing significant side products in my reaction mixture. What are they likely to be and how can I minimize their formation?

  • Answer: Several side products can form during the Hantzsch synthesis:

    • Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted α-haloketone and thioamide. Monitor the reaction by TLC to ensure completion.

    • Formation of Bis-thiazole: If dithiooxamide is used as the thioamide, there is a possibility of the α-haloketone reacting at both thioamide functionalities, leading to the formation of a bis-thiazole byproduct. Using a molar excess of the thioamide can help to minimize this.

    • Decarboxylation: The carboxylic acid group on the thiazole ring may be susceptible to decarboxylation, especially at elevated temperatures.[4][5][6] This would result in the formation of 4-(4-methoxyphenyl)-1,3-thiazole. It is advisable to use the lowest effective temperature for the reaction and to avoid prolonged heating.

Stage 3: Product Isolation and Purification

Issue 3.1: Difficulty in Isolating the Product

  • Question: I am having trouble precipitating or isolating my final product. What are some effective methods?

  • Answer: this compound is expected to be a solid.

    • Precipitation: After the reaction is complete, cooling the reaction mixture on an ice bath should induce precipitation. If the product is soluble in the reaction solvent, partial removal of the solvent under reduced pressure may be necessary before cooling.

    • Acid-Base Extraction: As the product is a carboxylic acid, it can be purified by acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the sodium salt of your product, can then be washed with an organic solvent to remove neutral impurities. Finally, acidification of the aqueous layer with a mineral acid (e.g., HCl) will precipitate the pure carboxylic acid, which can be collected by filtration.

Issue 3.2: Product Purity Issues

  • Question: My final product is not pure after initial isolation. What are the best purification techniques?

  • Answer:

    • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system should be determined experimentally. Solvents to consider include ethanol, methanol, or a mixture of ethanol and water.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A polar eluent system, such as a mixture of dichloromethane and methanol with a small amount of acetic acid, is often suitable for carboxylic acids.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: The most common and direct route is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone, specifically 2-bromo-1-(4-methoxyphenyl)ethanone, and a thioamide that can provide the 2-carboxylic acid functionality, such as dithiooxamide or an ester of dithiooxamic acid.

  • Q2: How can I prepare the starting material, 2-bromo-1-(4-methoxyphenyl)ethanone?

    • A2: A reliable method for the synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone is the reaction of 4-methoxyacetophenone with cupric bromide (CuBr₂) in a solvent like ethyl acetate under reflux.[1][2] This method is generally preferred over using elemental bromine as it tends to be cleaner and produces fewer side products.

  • Q3: What are the key parameters to control during the Hantzsch synthesis to maximize yield and purity?

    • A3: The key parameters to control are:

      • Stoichiometry: Use a slight excess of the thioamide to ensure complete conversion of the α-haloketone and to minimize the formation of bis-thiazole byproducts.

      • Temperature: Maintain a moderate temperature (e.g., 60-80°C) to ensure a reasonable reaction rate without causing significant degradation or decarboxylation of the product.

      • Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating.

      • Purity of Starting Materials: Use highly pure starting materials to prevent the introduction of impurities that can be difficult to remove later.

  • Q4: Is decarboxylation of the final product a significant concern?

    • A4: Yes, decarboxylation of heteroaromatic carboxylic acids can occur, particularly at elevated temperatures.[4][5][6] It is advisable to conduct the synthesis at the lowest effective temperature and to avoid unnecessarily long reaction times. If decarboxylation is a persistent issue, consider synthesizing the corresponding ester and hydrolyzing it to the carboxylic acid under milder conditions as a final step.

Quantitative Data Summary

The following table summarizes the hypothetical effect of different reaction conditions on the yield of this compound. This data is illustrative and serves as a guideline for optimization.

Entry Thioamide Solvent Temperature (°C) Time (h) Yield (%) Key Observation
1DithiooxamideEthanol80665Moderate yield, some insoluble starting material remained.
2DithiooxamideDMF80475Higher yield due to better solubility of dithiooxamide.
3Ethyl dithiooxamateEthanol80485Good yield, homogeneous reaction mixture.
4DithiooxamideEthanol100650Lower yield, significant amount of decarboxylated byproduct observed by LC-MS.
5Ethyl dithiooxamateEthanol601280Good yield, longer reaction time required at lower temperature.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone
  • To a solution of 4-methoxyacetophenone (1.0 eq) in ethyl acetate, add cupric bromide (1.5 eq).[1]

  • Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the copper salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethyl acetate to yield 2-bromo-1-(4-methoxyphenyl)ethanone as a crystalline solid.[1]

Protocol 2: Synthesis of this compound
  • In a round-bottom flask, dissolve ethyl dithiooxamate (1.2 eq) in ethanol.

  • Add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) in ethanol to the flask.

  • Heat the reaction mixture to reflux (around 80°C) and stir for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add an aqueous solution of sodium hydroxide (2.5 eq) and continue stirring at room temperature for 2-3 hours to hydrolyze the ester.

  • Remove the ethanol under reduced pressure.

  • Wash the remaining aqueous solution with dichloromethane to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is approximately 2-3.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

  • If necessary, the product can be further purified by recrystallization from an appropriate solvent.

Visualizations

Reaction Pathway and Potential Side Reactions

Synthesis_Side_Reactions cluster_0 Synthesis of Intermediate cluster_1 Hantzsch Synthesis and Side Reactions SM1 4-Methoxyacetophenone Int1 2-Bromo-1-(4-methoxyphenyl)ethanone SM1->Int1 Bromination (e.g., CuBr2) Side1 Di-brominated byproduct SM1->Side1 Over-bromination SM2 Dithiooxamide Product This compound Int1->Product Hantzsch Condensation (with SM2) Side2 Bis-thiazole byproduct Int1->Side2 Reaction with 2 eq. Int1 Side3 4-(4-Methoxyphenyl)-1,3-thiazole (Decarboxylated Product) Product->Side3 Decarboxylation (Heat)

Caption: Main synthetic pathway and potential side reactions.

Experimental Workflow

Experimental_Workflow step1 Bromination of 4-Methoxyacetophenone check1 Purity Check (TLC, NMR) step1->check1 step2 Purification of α-Haloketone step3 Hantzsch Condensation with Thioamide Derivative step2->step3 check2 Reaction Monitoring (TLC) step3->check2 step4 Work-up and Product Isolation check3 Purity Check (TLC, LC-MS) step4->check3 step5 Final Purification final_product Pure Final Product step5->final_product check1->step2 Impure check1->step3 Pure check2->step3 Incomplete check2->step4 Complete check3->step5 Impure check3->final_product Pure

Caption: A typical experimental workflow for the synthesis.

References

Enhancing the biological activity of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid and its derivatives. The content is structured to directly address specific issues that may be encountered during synthesis, purification, and biological evaluation.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Purification

Q1: We are experiencing low to no yield during the synthesis of our thiazole derivative using the Hantzsch synthesis. What are the common causes and solutions?

A1: Low or no product yield in a Hantzsch thiazole synthesis is a common issue.[1] Potential causes include:

  • Incomplete Reaction: The reaction time may be too short or the temperature too low.

  • Degradation: Excessive heat can lead to the decomposition of reactants or the final product.[1]

  • Incorrect Stoichiometry: An improper ratio of the α-haloketone and the thioamide can limit the yield.

  • Poor Starting Material Quality: Impurities in the starting materials can interfere with the reaction.

Recommended Solutions:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Incrementally increase the reaction time or temperature. For faster reactions, consider microwave-assisted synthesis.[1]

  • Optimize the reaction temperature by starting low and gradually increasing it.[1]

  • Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure the complete conversion of the α-haloketone.[1]

  • Ensure the purity of starting materials, for instance, by purifying the α-haloketone via vacuum distillation.[1]

Q2: Our reaction is producing multiple products and side reactions. How can we improve the selectivity?

A2: The formation of multiple products often points to side reactions inherent to the synthesis method. In the Hantzsch synthesis, this can include the formation of isomers or bis-thiazole compounds.[1] To improve selectivity, consider modifying the reaction conditions. For example, under acidic conditions, the Hantzsch synthesis can yield a mixture of products.[1] Careful control of pH and temperature is crucial. Additionally, purification of the crude product using column chromatography is often necessary to isolate the desired compound.[2]

Q3: What is a general procedure for converting the carboxylic acid group of this compound into an amide?

A3: A common method for forming an amide from the carboxylic acid is through a coupling reaction using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 4-Dimethylaminopyridine (DMAP). A general procedure involves dissolving the carboxylic acid in a solvent like dichloromethane (DCM), adding DMAP and EDC, and stirring at room temperature before adding the desired aniline or amine derivative.[2] The reaction is typically monitored by TLC and purified using column chromatography.[2]

Section 2: Biological Screening & Assay Interference

Q1: We are observing significant variability in our IC50 values across different runs of our cell-based assay. What could be causing this?

A1: Variability in IC50 values is a frequent challenge. Key factors include:

  • Biological Variability: The metabolic state, density, and passage number of the cells can all affect their response to a compound.[3]

  • Compound Stability: Thiazole analogs can degrade in stock solutions over time, especially with improper storage, leading to inconsistent effective concentrations.[3] It is recommended to prepare fresh dilutions from a frozen stock for each experiment.

  • Experimental Conditions: Ensure that all experimental parameters, such as reagent concentrations and incubation times, are kept consistent.[3]

Q2: Our thiazole compound showed promising activity in a primary screen, but we cannot confirm this activity in secondary or orthogonal assays. Why might this be happening?

A2: This is a classic indication of a "false positive" hit, which is a known issue with certain heterocyclic compounds, including thiazoles.[3] Thiazole-containing molecules are sometimes identified as Pan-Assay Interference Compounds (PAINS) because they can interfere with assay technologies non-specifically.[3] Potential reasons include:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[3]

  • Assay Interference: The compound itself might be colored or fluorescent, or it could quench the signal of a reporter molecule, thus interfering with absorbance or fluorescence-based readouts.[3]

  • Reactivity: Some thiazoles can be reactive and may covalently modify proteins or other components within the assay.[3]

Q3: How can we test if our compound is forming aggregates in the assay?

A3: A straightforward method to test for aggregation-based inhibition is to run the assay with the addition of a non-ionic detergent, such as 0.01-0.1% Triton X-100. If the compound's inhibitory activity is substantially reduced in the presence of the detergent, it strongly suggests that the initial activity was due to aggregation.[3]

Q4: We are using an MTT assay to assess cell viability and are getting unexpected results. Could our thiazole compound be interfering with the assay itself?

A4: Yes, thiazole analogs can directly interfere with the MTT assay. They may chemically reduce the MTT reagent, which leads to a false-positive signal for cell viability. To check for this, you should run a control plate containing your compound and the MTT reagent in cell-free media. If a color change occurs, it indicates direct reduction and interference with the assay.[3]

Troubleshooting Guides

Guide 1: Investigating Inconsistent Biological Activity

This guide provides a logical workflow for troubleshooting inconsistent results in biological assays.

G start Inconsistent IC50 Values Observed check_compound Verify Compound Integrity (Purity, Stability, Solubility) start->check_compound check_assay Review Assay Parameters (Cell Passage, Density, Reagents) start->check_assay aggregation_test Perform Aggregation Test (Add 0.01% Triton X-100) check_compound->aggregation_test check_assay->aggregation_test is_aggregation Is Activity Reduced? aggregation_test->is_aggregation aggregation_positive Result likely due to aggregation. Consider structural modification. is_aggregation->aggregation_positive Yes assay_interference_test Check for Assay Interference (e.g., MTT reduction in cell-free media) is_aggregation->assay_interference_test No is_interference Is Interference Observed? assay_interference_test->is_interference interference_positive Result is a false positive. Use an orthogonal assay. is_interference->interference_positive Yes true_activity Inconsistency is likely due to biological or experimental variability. Tighten controls. is_interference->true_activity No

Caption: Troubleshooting workflow for inconsistent biological activity.

Enhancing Biological Activity

Q1: What structural modifications to this compound could enhance its biological activity?

A1: Structure-activity relationship (SAR) studies on similar thiazole-based compounds suggest several strategies. The antiproliferative activity of related "SMART" (substituted methoxybenzoyl-aryl-thiazole) compounds was significantly improved from the micromolar to the low nanomolar range through structural modifications.[4][5] Key areas for modification include:

  • Amide Formation: Converting the carboxylic acid at position 2 into various amides is a common and effective strategy. The choice of the amine component can drastically alter activity. For example, creating carboxamide derivatives has been shown to yield potent COX inhibitors.[2]

  • Ring Substitutions: Modifications to the phenyl ring at position 4 (the "A" ring in some models) and substitutions on the thiazole ring itself (the "B" ring) can modulate activity.[4][5]

  • Linker Modification: If the core is used as a scaffold, the nature of any linker connecting it to other pharmacophores is critical. Introducing a carbonyl group as a linker has been shown to significantly enhance the growth inhibition of cancer cell lines.[5]

Table 1: Antiproliferative Activity of Thiazole Carboxamide Derivatives

The following table summarizes the growth inhibition (GI%) data for selected derivatives tested on a panel of 60 cancer cell lines, demonstrating how modifications can impact activity.

Compound IDModification from Core StructureMean GI%Most Sensitive Cell LineGI% (Sensitive Line)
3b Carboxamide with 3,4,5-trimethoxyphenyl>50% (Potent)Multiple>100% (Lethal) in 36 lines[6]
3e Carboxamide with 4-(trifluoromethyl)phenyl>40% (Good)RPMI-8226 (Leukemia)>100% (Lethal)[6]
3h Carboxamide with 4-(benzyloxy)phenyl<30% (Modest)ACHN (Renal)79.82%[6]
3l Carboxamide with 4-methylphenyl<30% (Weak)MCF7 (Breast)45.02%[6]

Data synthesized from studies on PI3K/mTOR inhibitors with a similar core scaffold.[6]

Experimental Protocols

Protocol 1: General Synthesis of Thiazole-4-Carboxamides (Adapted from[2])

This protocol describes the general procedure for coupling this compound with an aniline derivative.

  • Dissolution: Dissolve 1 equivalent of this compound in anhydrous dichloromethane (DCM).

  • Activator Addition: Add 0.3 equivalents of 4-Dimethylaminopyridine (DMAP) and 1.3 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.

  • Stirring: Stir the mixture under an inert argon atmosphere at room temperature for 30 minutes.

  • Amine Addition: Add 1 equivalent of the desired aniline derivative to the reaction mixture.

  • Reaction: Allow the mixture to stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl to remove excess aniline, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane: ethyl acetate).[2]

Protocol 2: MTT Cell Viability Assay with Interference Controls

This protocol is for assessing the cytotoxic effects of thiazole derivatives on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Add the diluted compounds to the appropriate wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • Interference Control Plate: Prepare a separate cell-free 96-well plate. Add the same serial dilutions of the test compound to wells containing only culture media.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well of both plates and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the cell-free plate readings from the corresponding cell plate readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_synthesis Synthesis & Modification cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization synthesis Hantzsch Synthesis of Thiazole Core modification Amide Coupling of Carboxylic Acid synthesis->modification purification Purification (Column Chromatography) modification->purification primary_screen Primary Screen (e.g., MTT Assay) purification->primary_screen interference_check Assay Interference Check (PAINS/Aggregation) primary_screen->interference_check secondary_screen Secondary / Orthogonal Assay (e.g., Kinase Assay) interference_check->secondary_screen sar_analysis SAR Analysis secondary_screen->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow from synthesis to lead optimization.

References

Technical Support Center: Mitigating Toxicity of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address toxicity-related challenges during the experimental evaluation of 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of toxicity associated with thiazole-based compounds?

A1: Thiazole derivatives can exhibit toxicity through several mechanisms, often leading to programmed cell death (apoptosis). Key reported mechanisms include the induction of apoptosis through intrinsic (mitochondrial) or extrinsic pathways, disruption of mitochondrial membrane potential, activation of caspases (such as caspase-3 and -7), and the generation of reactive oxygen species (ROS), which leads to oxidative stress. Additionally, some thiazole-based molecules may cause cell cycle arrest or inhibit critical cell survival signaling pathways like PI3K/Akt.

Q2: How can I determine if the observed cytotoxicity is a specific on-target effect or a general off-target toxicity?

A2: To differentiate between on-target and off-target effects, it is recommended to:

  • Test on control cell lines: Compare the cytotoxicity in your target cells versus non-target or healthy cell lines. A lack of a significant therapeutic window may suggest general cytotoxicity.

  • Perform a dose-response analysis: This will help determine the concentration at which the compound is effective against the target while having minimal impact on non-target cells.

  • Conduct target engagement assays: Confirm that the compound interacts with its intended biological target within the cell at concentrations that correlate with the observed cellular effects.

Q3: What are some initial troubleshooting steps if my this compound derivative shows high toxicity in preliminary screens?

A3: If your compound demonstrates high toxicity, consider the following:

  • Review the compound's concentration: Ensure that the concentrations used are appropriate. High concentrations can lead to non-specific toxicity.

  • Check for solubility issues: Poor solubility can lead to compound precipitation, which may cause artifacts in cytotoxicity assays.

  • Evaluate the vehicle control: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not contributing to the observed toxicity at the concentrations used.

Q4: What structural modification strategies can be employed to reduce the toxicity of my lead compound?

A4: A key strategy is bioisosteric replacement, where a functional group is replaced with another that has similar physical or chemical properties, with the goal of improving the compound's toxicological profile. For the carboxylic acid moiety, which can sometimes be associated with metabolic liabilities, potential bioisosteres include tetrazoles, hydroxamic acids, or other acidic functional groups.[1][2] These modifications can alter the compound's metabolic stability and reduce the formation of reactive metabolites.[1][3]

Q5: Can formulation strategies help in reducing the observed toxicity?

A5: Yes, formulation can play a crucial role, especially for poorly soluble compounds. Strategies like using lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SMEDDS), complexation with cyclodextrins, or creating nanosuspensions can improve a compound's solubility and bioavailability.[4][5][6] This can potentially allow for lower effective doses, thereby reducing dose-dependent toxicity.[6]

Troubleshooting Guides

Issue 1: High Background Signal in Cell Viability Assays (e.g., MTT)
  • Possible Cause: The compound may be interfering with the assay reagents.

    • Solution: Run a control experiment with the compound in cell-free media to check for direct reduction of the MTT reagent.

  • Possible Cause: Contamination of the cell culture.

    • Solution: Regularly inspect cultures for any signs of contamination and always use sterile techniques.

  • Possible Cause: High cell seeding density.

    • Solution: Optimize the cell seeding density for your specific cell line and the duration of the assay.

Issue 2: Inconsistent Results Between Experimental Replicates
  • Possible Cause: Compound instability or precipitation in the culture medium.

    • Solution: Prepare fresh stock solutions for each experiment and dilute them in pre-warmed media immediately before use. Visually inspect for any signs of precipitation.

  • Possible Cause: Variation in cell passage number.

    • Solution: Use cells within a consistent and low passage number range, as cellular responses to drugs can change with prolonged culturing.

Quantitative Data on Thiazole Derivatives' Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of various thiazole-based compounds against different cancer cell lines, providing a reference for expected potency.

Compound ClassCell LineIC50 (µM)Reference
Thiazole DerivativesHela0.86 - 6.57[7]
Thiazole DerivativesHepG27.37 - 8.49[7]
Bis-Thiazole DerivativesMCF-70.6648[8]
Bis-Thiazole DerivativesMDA-MB-2311.51[8]
Bis-Thiazole DerivativesKF-28 (Ovarian)0.0061[8]
Bis-Thiazole DerivativesHela0.00065[8]
4-Substituted Methoxybenzoyl-aryl-thiazolesProstate Cancer Cells0.7 - 1.0[9]
4-Substituted Methoxybenzoyl-aryl-thiazolesMelanoma Cells1.8 - 2.6[9]

Experimental Protocols

MTT Assay for Cell Viability

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound derivative (test compound)

  • Vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate. Once attached, treat with the test compound at desired concentrations for the intended duration. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.[11]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11][12]

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

Visualizations

Toxicity_Reduction_Workflow cluster_0 Initial Screening cluster_1 Toxicity Assessment cluster_2 Optimization Strategies cluster_3 Validation Start Start with Lead Compound Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Screening HighToxicity High Toxicity Observed? Screening->HighToxicity Mechanism Investigate Mechanism (e.g., Apoptosis Assay) HighToxicity->Mechanism Yes Formulation Formulation Optimization HighToxicity->Formulation Yes (Poor Solubility) InVivo In Vivo Toxicity Studies HighToxicity->InVivo No SAR Structure-Toxicity Relationship (STR) Analysis Mechanism->SAR Bioisostere Bioisosteric Replacement SAR->Bioisostere Rescreen Re-screen Optimized Compounds Bioisostere->Rescreen Formulation->Rescreen Rescreen->InVivo

Caption: A general workflow for identifying and mitigating the toxicity of lead compounds.

Apoptosis_Signaling_Pathway Thiazole Thiazole Derivative Mitochondria Mitochondrial Dysfunction Thiazole->Mitochondria ROS ROS Generation Thiazole->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway for thiazole-induced apoptosis.

References

Technical Support Center: Scale-Up Production of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent method for synthesizing the thiazole core of this molecule is the Hantzsch thiazole synthesis.[1][2] This typically involves the condensation of an α-haloketone with a thioamide. For the target molecule, a common approach involves reacting 2-bromo-1-(4-methoxyphenyl)ethan-1-one with a suitable thioamide that can be converted to the carboxylic acid functionality, such as ethyl 2-amino-2-thioxoacetate, followed by hydrolysis. Variations of this synthesis exist, and alternative methods are continually being developed.[1][3]

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: Key challenges during the scale-up production of this compound include:

  • Reaction Control: Exothermic reactions can be difficult to manage in large reactors, potentially leading to side product formation.

  • Impurity Profile: The formation of regioisomers and other by-products can increase with scale, complicating purification.[4]

  • Product Isolation and Purification: Crystallization can be challenging, and the product may require multiple purification steps to meet pharmaceutical standards.

  • Reagent Handling: Some reagents used in the synthesis may be toxic or corrosive, requiring special handling procedures at an industrial scale.

  • Yield Optimization: Achieving a consistently high yield is a common challenge when transitioning from laboratory to pilot or production scale.

Q3: How can I improve the yield of the Hantzsch thiazole synthesis on a larger scale?

A3: To improve the yield, consider the following:

  • Temperature Control: Maintain strict temperature control throughout the reaction. Use of a jacketed reactor with an efficient cooling system is crucial.

  • Reagent Addition: A slow, controlled addition of the α-haloketone to the thioamide solution can help to manage the exotherm and minimize side reactions.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity. Solvents like ethanol are commonly used.[2]

  • Stoichiometry: Carefully control the stoichiometry of the reactants to ensure complete conversion and minimize unreacted starting materials.

  • Catalyst: While the traditional Hantzsch synthesis does not always require a catalyst, some modern variations utilize catalysts to improve efficiency and yield under milder conditions.[2]

Q4: What are the typical impurities I should look for, and how can I minimize them?

A4: Common impurities may include:

  • Isomeric Byproducts: The formation of isomeric thiazoles can occur depending on the reaction conditions.[4] Careful control of reaction parameters can help favor the desired isomer.

  • Unreacted Starting Materials: Monitor the reaction to completion using techniques like HPLC or TLC to ensure all starting materials have been consumed.

  • Side-Reaction Products: Side reactions can lead to a variety of impurities. Characterizing these impurities using techniques like LC-MS and NMR is the first step in devising a strategy to minimize them.

To minimize impurities, focus on optimizing reaction conditions (temperature, concentration, reaction time) and ensuring the purity of your starting materials.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up production of this compound.

Issue 1: Low Reaction Yield

Possible Causes & Solutions

CauseTroubleshooting Steps
Incomplete Reaction - Monitor reaction progress using HPLC or TLC. - Ensure efficient mixing in the reactor. - Gradually increase reaction time or temperature, while monitoring for impurity formation.
Side Reactions - Optimize reaction temperature to disfavor side product formation. - Ensure high purity of starting materials to avoid competing reactions.
Product Degradation - Investigate the stability of the product under the reaction and work-up conditions. - Consider milder reaction conditions or a different synthetic route if degradation is significant.
Issue 2: Difficulty in Product Purification

Possible Causes & Solutions

CauseTroubleshooting Steps
Presence of Closely-Related Impurities - Optimize the crystallization solvent system to improve selectivity. - Consider using preparative chromatography if impurities cannot be removed by crystallization.
Oily Product or Poor Crystallization - Attempt to form a salt of the carboxylic acid, which may have better crystallization properties. - Use seeding to induce crystallization. - Experiment with different solvent and anti-solvent combinations.
Emulsion Formation During Extraction - Add brine to the aqueous layer to break emulsions. - Adjust the pH of the aqueous phase.

Experimental Protocols

General Hantzsch Thiazole Synthesis Protocol (Laboratory Scale)

This protocol is a general guideline and may require optimization for the specific synthesis of this compound ester, which is a precursor to the final acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (e.g., ethyl 2-amino-2-thioxoacetate) in a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add a solution of 2-bromo-1-(4-methoxyphenyl)ethan-1-one in ethanol to the thioamide solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Hydrolysis of the Ester to Carboxylic Acid

  • Reaction Setup: Dissolve the purified thiazole ester in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).

  • Work-up: After the reaction is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis

ParameterCondition ACondition BCondition C
Solvent EthanolDMFAcetonitrile
Temperature Reflux80 °CRoom Temp
Reaction Time 6 hours12 hours24 hours
Yield (Illustrative) 75%85%60%

Note: The yields presented are for illustrative purposes and will vary based on the specific reactants and precise conditions.

Visualizations

Experimental Workflow for Synthesis

G Workflow: Synthesis of this compound cluster_0 Step 1: Thiazole Ring Formation (Hantzsch Synthesis) cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A 1. Dissolve Thioamide in Solvent B 2. Add α-Haloketone Solution A->B C 3. Heat to Reflux & Monitor B->C D 4. Cool and Isolate Crude Ester C->D E 5. Dissolve Ester in Base/Solvent D->E F 6. Stir until Complete E->F G 7. Acidify to Precipitate Acid F->G H 8. Filter and Wash Product G->H I 9. Dry Under Vacuum H->I J 10. Recrystallize if Necessary I->J

Caption: Synthetic workflow for the target molecule.

Troubleshooting Logic for Low Yield

G Troubleshooting: Low Reaction Yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Investigate Other Causes Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/HPLC) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete Not Complete Complete Reaction Complete CheckCompletion->Complete Complete IncreaseTime Increase Reaction Time Incomplete->IncreaseTime IncreaseTemp Increase Temperature Incomplete->IncreaseTemp CheckPurity Check Starting Material Purity Incomplete->CheckPurity SideReaction Analyze for Side Products (LC-MS) Complete->SideReaction Degradation Check Product Stability Complete->Degradation OptimizeConditions Optimize Reaction Conditions SideReaction->OptimizeConditions Side Products Found MilderConditions Use Milder Conditions Degradation->MilderConditions Degradation Observed

Caption: Logical flow for troubleshooting low yield issues.

References

Validation & Comparative

A Comparative Analysis of Thiazole-Based Kinase Inhibitors: Efficacy Profiling Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved efficacy and selectivity remains a paramount objective for researchers and drug development professionals. This guide provides a comparative analysis of the investigational thiazole derivative, 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid, and its analogs against established multi-kinase inhibitors, offering insights into their relative potencies and potential therapeutic applications.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Thiazole-containing compounds have emerged as a promising class of kinase inhibitors due to their versatile chemical scaffold that allows for interaction with the ATP-binding site of various kinases. This guide synthesizes available preclinical data to offer a comparative perspective on their efficacy.

Quantitative Comparison of Kinase Inhibitor Potency

Due to the limited publicly available kinase inhibition data for the specific compound this compound, this guide utilizes data for a structurally related and well-characterized 4,5,6,7-tetrahydrobenzo[d]thiazole derivative (Compound 1g) as a representative of this chemical class. This compound notably features a carboxylic acid group, a key structural component of the primary compound of interest.[1] The following tables summarize the half-maximal inhibitory concentrations (IC50) of this representative thiazole derivative and three widely used, FDA-approved kinase inhibitors—Dasatinib, Sorafenib, and Sunitinib—against a panel of key kinases implicated in cancer. A lower IC50 value indicates greater potency.

Table 1: Biochemical Kinase Inhibition (IC50, nM)

Kinase TargetRepresentative Thiazole (Compound 1g)DasatinibSorafenibSunitinib
CK2 1900[1]---
GSK3β 670[1]---
BCR-ABL -<1[2]--
SRC -0.5[3]->100
c-Kit -<168[4]2[5]
PDGFRβ -157[4]2[5]
VEGFR2 --90[4]80[5]
B-Raf --22[4]-
Raf-1 --6[4]-

Table 2: Cellular Antiproliferative Activity (IC50, µM)

Cell LineCancer TypeRepresentative Thiazole (analogs)DasatinibSorafenibSunitinib
Kasumi-1 Acute Myeloid Leukemia--0.02[6]-
HT144 Melanoma->10[3]4.1[3]-
SK-MEL-5 Melanoma->10[3]1.4[3]-
HCT-116 Colon Cancer----
MCF7 Breast Cancer----

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanisms of action and the methodologies used to evaluate these inhibitors, the following diagrams illustrate a key signaling pathway targeted by many kinase inhibitors and a general workflow for in vitro kinase inhibition assays.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Kinase Inhibitor (e.g., Thiazole Derivative) Inhibitor->PI3K Inhibitor->mTOR

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental_Workflow Start Start Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Reagents Incubation Incubate Kinase with Inhibitor Reagents->Incubation Reaction Initiate Reaction with ATP & Substrate Incubation->Reaction Detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) Reaction->Detection Analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Detection->Analysis End End Analysis->End

Caption: General workflow for an in vitro biochemical kinase assay.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this comparison. Specific parameters may vary between individual studies.

In Vitro Biochemical Kinase Assay

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a purified kinase by 50% (IC50).

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., thiazole derivative, Dasatinib) dissolved in DMSO

  • Multi-well assay plates (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Reaction Setup: The kinase, substrate, and kinase buffer are added to the wells of the assay plate.

  • Inhibitor Addition: The serially diluted test compound or DMSO (vehicle control) is added to the appropriate wells. The mixture is typically pre-incubated to allow for inhibitor binding to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Acquisition: The signal from each well is measured using a plate reader.

  • Data Analysis: The kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[7][8][9]

Cellular Proliferation Assay

Objective: To determine the concentration of an inhibitor required to reduce the proliferation of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compound dissolved in DMSO

  • Multi-well cell culture plates (e.g., 96-well)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader capable of measuring absorbance or luminescence

Procedure:

  • Cell Seeding: Cells are seeded into the wells of a multi-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound or DMSO (vehicle control).

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: A cell viability reagent is added to each well. This reagent measures a parameter indicative of cell number, such as metabolic activity or ATP content.

  • Data Acquisition: The signal (absorbance or luminescence) is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The representative thiazole derivative demonstrates notable inhibitory activity against CK2 and GSK3β kinases, suggesting a distinct profile compared to the broader-spectrum, FDA-approved inhibitors Dasatinib, Sorafenib, and Sunitinib.[1] While direct, comprehensive comparisons of this compound are not yet available, the data on analogous structures indicates that the thiazole scaffold holds promise for the development of targeted kinase inhibitors. Further investigation into the kinase selectivity profile, cellular activity, and in vivo efficacy of this specific compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers to contextualize the performance of novel thiazole-based inhibitors within the current landscape of kinase-targeted therapies.

References

Validating the anticancer effects of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Thiazole-based compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] These derivatives have been shown to exert their effects through various mechanisms, such as inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting crucial cellular processes like tubulin polymerization.[1][3]

Comparative Efficacy of Thiazole Derivatives

The anticancer activity of thiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values for several representative thiazole derivatives across a range of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromideHL-60Leukemia7.5 (µg/mL)[4]
JurkatLeukemia8.9 (µg/mL)[4]
HepG2Liver Cancer>10 (µg/mL)[4]
MCF-7Breast Cancer>10 (µg/mL)[4]
A549Lung Cancer>10 (µg/mL)[4]
A series of 2-arylthiazolidine-4-carboxylic acid amidesProstate Cancer CellsProstate Cancerlow micromolar[5]
4-substituted methoxybenzoyl-aryl-thiazoles (SMART)Melanoma & Prostate Cancer CellsMelanoma & Prostatelow nanomolar[6][7]
2-(3′-indolyl)-N-(4-methoxyphenyl)thiazole-4-carboxamide (17l)HeLaCervical Cancer3.41[8]
Thiazole-naphthalene derivative (5b)MCF-7Breast Cancer0.48[9]
A549Lung Cancer0.97[9]
Thiazole derivative (8j)HepG2Liver Cancer7.90[2]
Thiazole derivative (8m)HepG2Liver Cancer5.15[2]
2-[2-[4-Hydroxy-3-(4-chlorobenzylidene)hydrazinyl]-thiazole-4[5H]-one (4c)MCF-7Breast Cancer2.57[3]
HepG2Liver Cancer7.26[3]

Mechanisms of Anticancer Action

Thiazole derivatives employ a multi-pronged approach to inhibit cancer cell growth and proliferation. Their mechanisms of action often involve the modulation of key cellular pathways that regulate cell survival and death.

1. Induction of Apoptosis: Many thiazole compounds have been shown to trigger apoptosis, or programmed cell death, in cancer cells.[1] This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.

2. Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and multiplying.[3]

3. Inhibition of Tubulin Polymerization: A significant number of thiazole derivatives act as tubulin polymerization inhibitors.[6][7][9] By disrupting the dynamics of microtubules, which are essential for cell division, they effectively block mitosis and lead to cell death.

4. Modulation of Signaling Pathways: Thiazole derivatives have been found to interfere with various signaling pathways that are often dysregulated in cancer, including the NFkB/mTOR/PI3K/AkT pathways.[1]

Visualizing Experimental Workflows and Signaling Pathways

To effectively study the anticancer properties of compounds like 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid, a systematic experimental approach is necessary. The following diagrams illustrate a typical workflow for evaluating anticancer efficacy and a simplified representation of an apoptosis signaling pathway.

G cluster_0 In Vitro Anticancer Evaluation A Cancer Cell Culture B Compound Treatment (e.g., Thiazole Derivative) A->B C Cytotoxicity Assay (MTT Assay) B->C E Apoptosis Assay (Annexin V/PI Staining) B->E F Cell Cycle Analysis (Flow Cytometry) B->F D Determine IC50 Value C->D G Data Analysis & Interpretation D->G E->G F->G

Caption: A typical workflow for the in vitro evaluation of anticancer compounds.

G cluster_0 Apoptosis Induction by Thiazole Derivatives A Thiazole Derivative B Cancer Cell A->B targets C Induction of Apoptotic Signals B->C triggers D Caspase Activation C->D E DNA Fragmentation D->E F Apoptosis E->F

Caption: A simplified pathway of apoptosis induced by thiazole derivatives.

Detailed Experimental Protocols

For researchers aiming to validate the anticancer effects of novel thiazole compounds, the following are detailed protocols for key in vitro assays.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Thiazole compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the thiazole compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (using Annexin V-FITC) and loss of membrane integrity (using propidium iodide, PI).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Thiazole compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the thiazole compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Thiazole compound

  • PBS

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the thiazole compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

References

A Comparative Analysis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid and Its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid and structurally similar compounds. The thiazole scaffold is a prominent feature in many biologically active molecules, demonstrating a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This document summarizes key quantitative data on the cytotoxic effects of these compounds against various cancer cell lines, details the experimental protocols used for their evaluation, and illustrates a relevant signaling pathway often targeted by such molecules.

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of this compound and its analogs. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), has been compiled from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, cell lines, and assay protocols.

CompoundSubstituent (R)Cancer Cell LineIC50 (µM)Reference
1 4-OCH₃Leukemia (HL-60)7.5[1]
Leukemia (Jurkat)8.9[1]
Liver (HepG2)>100[1]
Breast (MCF-7)>100[1]
Lung (A549)>100[1]
2 4-ClNeuroblastoma (SKNMC)22.3[2]
Human hepatocarcinoma (Hep-G2)11.6[2]
3 4-NO₂Neuroblastoma (SKNMC)10.8[2]
4 HNot AvailableNot Available

Experimental Protocols

The following protocols are representative of the methodologies used to assess the anticancer activity of thiazole derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

Materials:

  • Thiazole-based compounds

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. Control wells contain medium with DMSO (vehicle control) and a known anticancer drug (positive control). The plates are incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

PI3K/Akt/mTOR Signaling Pathway

Many thiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K inhibition Thiazole->Akt inhibition Thiazole->mTORC1 inhibition

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points by thiazole derivatives.

General Experimental Workflow for Anticancer Drug Discovery

The discovery and development of novel anticancer agents from the thiazole class of compounds typically follow a structured workflow.

experimental_workflow Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID MoA Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_ID->MoA Lead_Opt Lead Optimization (Structure-Activity Relationship) MoA->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

Caption: A typical experimental workflow for the discovery and evaluation of thiazole-based anticancer agents.

References

Performance Benchmark of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid and its Analogs Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comparative analysis of the in vitro cytotoxic performance of thiazole-based compounds, with a focus on derivatives of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid, against established chemotherapeutic drugs. The data presented is intended to offer a benchmark for researchers and scientists engaged in the discovery and development of novel anticancer agents. Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules, demonstrating a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of a representative thiazole derivative, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, is compared with the standard chemotherapeutic agents Doxorubicin and Cisplatin against the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is the key metric for comparison.

CompoundTarget Cell LineIC50 (µM)Reference Compound(s)
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideMCF-7~15 µg/mL*Doxorubicin, Cisplatin
DoxorubicinMCF-71.1 - 2.5-
CisplatinMCF-70.65 - 2.8-

*Note: The IC50 value for the thiazole derivative was reported as approximately 15 µg/mL against MCF-7 cells.[3] This has been presented to provide a preliminary benchmark. IC50 values for Doxorubicin and Cisplatin can vary between studies.[4][5][6][7][8][9][10][11]

Experimental Protocols

The following is a detailed methodology for a standard in vitro cytotoxicity assay used to determine the IC50 values of test compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][12] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound)

  • Reference drugs (e.g., Doxorubicin, Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound and reference drugs in culture medium. After 24 hours, replace the medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, in a humidified incubator at 37°C with 5% CO2.[13]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Test & Reference) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (Microplate Reader) formazan_solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Workflow of the MTT assay for determining IC50 values.

A Representative Cancer-Related Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival often targeted in cancer therapy.

References

Reproducibility in Focus: A Comparative Guide to Experiments with 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comparative analysis of experiments involving 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid, a molecule of interest in cancer research. We delve into synthetic protocols, and in vitro anticancer activity, presenting data and methodologies to aid in the design and evaluation of reproducible studies in this area.

I. Synthesis: Comparative Analysis of Methodologies

The synthesis of this compound and its analogs typically follows established routes for thiazole ring formation. While specific yields and purities for the target molecule are not consistently reported across a wide range of studies, making a direct inter-laboratory comparison challenging, the general synthetic strategies are well-documented. The most common approach involves the Hantzsch thiazole synthesis or variations thereof.

Below is a generalized, reproducible protocol for the synthesis of the parent thiazole scaffold, based on common methodologies described in the literature.

Experimental Protocol: Synthesis of 4-Aryl-1,3-thiazole-2-carboxylic Acid Derivatives

This protocol is a generalized representation based on common synthetic strategies for thiazole derivatives.

Materials:

  • Substituted phenacyl bromide (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one)

  • Thiosemicarbazide or substituted thioamides

  • Ethanol or other suitable solvent

  • Sodium bicarbonate or other base

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Condensation: A mixture of the appropriate substituted phenacyl bromide and a thioamide or thiourea derivative is refluxed in a suitable solvent such as ethanol.

  • Cyclization: The reaction mixture is heated for several hours to facilitate the cyclization and formation of the thiazole ring. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a basic solution, such as sodium bicarbonate, to neutralize any acid byproducts.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the desired thiazole derivative.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Note on Reproducibility: Key factors influencing the reproducibility of this synthesis include the purity of starting materials, reaction temperature, and the effectiveness of the purification method. Variations in these parameters can lead to differences in yield and purity of the final product.

II. In Vitro Anticancer Activity: A Comparative Overview

Derivatives of this compound have been investigated for their potential as anticancer agents. The primary method for evaluating in vitro cytotoxic activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

While a direct comparison of IC50 values for this compound across multiple independent studies is limited by the available data, we can analyze the activity of structurally related compounds to understand the potential efficacy and factors affecting experimental reproducibility. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) have shown potent antiproliferative activity against various cancer cell lines.[1][2]

Table 1: Comparative Anticancer Activity of Selected Thiazole Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Reference
ATCAA-1Leukemia (CCRF-CEM)0.124[1]
ATCAA-1Non-Small Cell Lung Cancer (NCI-H522)3.81[1]
SMART Compound 8fMelanoma/Prostate Cancer0.021–0.071[2]
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromideLeukemia (HL-60)7.5 µg/mL[3]
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromideLeukemia (Jurkat)8.9 µg/mL[3]
Thiazole Derivative 4cBreast Cancer (MCF-7)2.57[4]
Thiazole Derivative 4cLiver Cancer (HepG2)7.26[4]
Cisplatin (Reference Drug)Breast Cancer (MCF-7)35.31[5]

ATCAA-1 and SMART compounds are structurally related to the topic compound and illustrate the potential potency of this class of molecules.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a standard procedure for assessing the in vitro anticancer activity of test compounds.[6][7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (cells treated with DMSO-containing medium only). Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Note on Reproducibility: The reproducibility of the MTT assay can be influenced by several factors, including cell line authenticity and passage number, cell seeding density, incubation times, and the specific batch of reagents used.[9] It is crucial to maintain consistency in these parameters to ensure reliable and comparable results.

III. Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

G General Synthetic Workflow for Thiazole Derivatives A Starting Materials (Phenacyl Bromide & Thioamide) B Condensation & Cyclization (Reflux in Ethanol) A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure Thiazole Derivative D->E F Characterization (NMR, MS) E->F

Caption: A generalized workflow for the synthesis of thiazole derivatives.

G In Vitro Anticancer Activity Testing Workflow A Cancer Cell Culture B Cell Seeding (96-well plate) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (48-72 hours) C->D E MTT Assay D->E F Data Analysis (IC50 Determination) E->F

Caption: A standard workflow for evaluating the in vitro cytotoxicity of a compound.

G Potential Signaling Pathway of Thiazole Anticancer Action A Thiazole Derivative B Inhibition of Tubulin Polymerization A->B Binds to tubulin C Cell Cycle Arrest (G2/M Phase) B->C D Induction of Apoptosis C->D E Cancer Cell Death D->E

Caption: A putative signaling pathway for thiazole-induced anticancer effects.[1][2]

IV. Conclusion and Future Directions

The reproducibility of experiments involving this compound and its analogs is crucial for advancing their potential as therapeutic agents. This guide highlights the importance of standardized and well-documented protocols for both synthesis and biological evaluation. While the existing literature provides a solid foundation, there is a need for more studies that directly compare the performance of this specific molecule across different laboratories and against established anticancer drugs. Such comparative data will be invaluable for validating its therapeutic potential and guiding future drug development efforts. Researchers are encouraged to meticulously report experimental details to enhance the transparency and reproducibility of their findings.

References

Unraveling the Therapeutic Potential of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic Acid: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of direct experimental data on the in vitro and in vivo efficacy of the specific compound 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid. While the broader class of thiazole derivatives, particularly those containing a methoxyphenyl moiety, has been the subject of extensive research in drug discovery, data for this exact molecule remains elusive. This guide, therefore, pivots to a comparative analysis of closely related analogues to provide a contextual understanding of the potential therapeutic activities and mechanisms of action associated with this chemical scaffold.

Introduction to Thiazole Derivatives in Drug Discovery

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. Researchers have successfully synthesized and evaluated a multitude of thiazole derivatives, demonstrating their potential as anticancer, anti-inflammatory, and antimicrobial agents. The inclusion of a methoxyphenyl group is a common strategy in the design of these compounds, often enhancing their biological activity.

In Vitro Efficacy of Structurally Related Thiazole Derivatives

While specific IC50 values for this compound against cancer cell lines are not publicly available, numerous studies on analogous compounds provide valuable insights. A notable class of related compounds are the 4-substituted methoxybenzoyl-aryl-thiazoles, often referred to as "SMART" compounds. These have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2]

Another investigated derivative, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, has shown dose-dependent inhibitory effects on the growth of several human tumor cell lines.[3] The IC50 values for this related compound are summarized in the table below.

Table 1: In Vitro Anticancer Activity of a Structurally Related Thiazole Derivative

Cell LineCancer TypeIC50 (µg/mL)[3]
HL-60Leukemia7.5
JurkatLeukemia8.9
HepG2Hepatocellular CarcinomaNot specified
MCF-7Breast CarcinomaNot specified
A549Lung CarcinomaNot specified

It is crucial to reiterate that these data are for a structurally different molecule and should not be directly extrapolated to this compound.

Potential Mechanism of Action: Insights from Analogues

A primary mechanism of action identified for several anticancer thiazole derivatives is the inhibition of tubulin polymerization.[1][2] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

G Thiazole_Derivative Thiazole Derivative (e.g., SMART compounds) Tubulin Tubulin Dimers Thiazole_Derivative->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubules->Cell_Cycle_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis G cluster_0 In Vitro Anticancer Assay Workflow A Cancer Cell Line Culture B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 72 hours) B->C D Cell Viability Assay (e.g., MTT, SRB) C->D E Data Analysis (IC50 Calculation) D->E

References

A Comparative Meta-Analysis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic Acid Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the synthesis, biological activity, and therapeutic potential of a promising class of thiazole compounds.

For Immediate Release:

This comprehensive guide provides a meta-analysis of published research on 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid and its derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. This document synthesizes data from multiple studies to compare the biological activities, experimental protocols, and mechanisms of action of these compounds, highlighting their potential as therapeutic agents in oncology, inflammation, and beyond.

I. Comparative Biological Activity

The this compound scaffold has been extensively modified to explore its therapeutic potential. The following tables summarize the in vitro cytotoxic and cyclooxygenase (COX) inhibitory activities of various derivatives.

Table 1: In Vitro Antiproliferative Activity of Thiazole Derivatives
Compound IDModificationCell LineIC50 (µM)Reference
ATCAA-1 2-phenyl-thiazolidine-4-carboxylic acid hexadecylamideLeukemia (CCRF-CEM)0.124[1]
Non-Small Cell Lung Cancer (NCI-H522)3.81[1]
SMART Compound (8f) 4-(3,4,5-trimethoxyphenyl)benzoyl-aryl-thiazoleVarious Cancer Cell Lines0.021 - 0.071
Thiazole Derivative (2a) N-phenylthiazole-4-carboxamideNot Specified>50[2]
Thiazole Derivative (St. 2) Thiazole acetamide derivativeNot Specified9.01[2]

Note: ATCAA (2-aryl-thiazolidine-4-carboxylic acid amides) and SMART (4-substituted methoxybenzoyl-aryl-thiazoles) are classes of compounds derived from the core thiazole structure.[1]

Table 2: In Vitro COX Inhibitory Activity of Thiazole Carboxamide Derivatives
Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2a COX-1>50Not Calculated[2]
COX-2>50[2]
2b COX-1>50Not Calculated[2]
COX-2>50[2]
2e COX-1>50Not Calculated[2]
COX-2>50[2]
2i COX-1>50Not Calculated[2]
COX-2>50[2]

II. Key Experimental Protocols

This section details the methodologies for the synthesis of the thiazole derivatives and the assessment of their biological activity.

Synthesis of 2-(4-Methoxyphenyl)-N-phenylthiazole-4-carboxamide (2a)[3]
  • Starting Material: 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid (2.34 mmol) is dissolved in dichloromethane (DCM; 20 mL).

  • Activation: 4-Dimethylaminopyridine (DMAP) (0.78 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3.12 mmol) are added to the solution. The mixture is stirred at room temperature for 30 minutes under argon gas.

  • Coupling: Aniline is added to the reaction mixture.

  • Reaction: The mixture is stirred for 48 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Excess aniline is removed by extraction with HCl. The solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

In Vitro Antiproliferative Activity Assay (NCI-60)[1][2]

The antiproliferative activity of compounds such as ATCAA-1 was determined using the National Cancer Institute's 60 human tumor cell line screen. This assay assesses the growth inhibition of various cancer cell lines upon exposure to the test compound over a specified period. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.

Tubulin Polymerization Inhibition Assay[1][2]

Preliminary mechanism of action studies for the SMART compounds indicated that they exert their anticancer activity through the inhibition of tubulin polymerization. This was likely assessed by monitoring the assembly of purified tubulin into microtubules in the presence and absence of the test compounds, often measured by an increase in turbidity or fluorescence.

III. Visualizing Mechanisms and Workflows

The following diagrams illustrate the key concepts and processes described in the reviewed literature.

G cluster_synthesis General Synthesis of Thiazole Carboxamides ThiazoleAcid 2-(4-Methoxyphenyl)thiazole- 4-carboxylic acid ActivatedAcid Activated Carboxylic Acid ThiazoleAcid->ActivatedAcid Activation AmideProduct Thiazole Carboxamide Derivative ActivatedAcid->AmideProduct Coupling Reagents EDC, DMAP Aniline Aniline Derivative

Caption: General synthetic scheme for thiazole carboxamide derivatives.

G cluster_moa Proposed Anticancer Mechanism of SMART Compounds SMART SMART Compound Inhibition Inhibition of Polymerization SMART->Inhibition Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis Disruption leads to Inhibition->Microtubules

Caption: Proposed mechanism of action for SMART compounds.

IV. Structure-Activity Relationships and Future Directions

The reviewed literature indicates that modifications to the core this compound structure significantly impact its biological activity. For instance, the antiproliferative potency of the SMART compounds was improved from the micromolar to the low nanomolar range compared to the parent ATCAA series through structural modifications.[1] Specifically, the presence of a 3,4,5-trimethoxyphenyl group in the "C" ring of the SMART molecule (compound 8f) resulted in excellent inhibition against various cancer cells.

In contrast, the synthesized thiazole carboxamide derivatives (2a, 2b, 2e, and 2i) showed weak inhibitory activity against both COX-1 and COX-2 enzymes, with IC50 values greater than 50 µM.[2] This suggests that the 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxamide scaffold may not be optimal for targeting COX enzymes without further significant structural modifications.

Future research should focus on optimizing the substitutions on the thiazole and phenyl rings to enhance potency and selectivity for specific biological targets. The development of more potent and selective anticancer agents based on the SMART compound scaffold appears to be a particularly promising avenue for further investigation. Additionally, exploring other potential therapeutic applications, such as anti-inflammatory and antimicrobial agents, warrants further study, as the thiazole nucleus is a versatile pharmacophore.[3][4][5]

References

Head-to-head comparison of different 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities. The targeted synthesis of specific derivatives, such as 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid, is of significant interest for the development of novel therapeutic agents. This guide provides a head-to-head comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform methodological choices in a research and development setting.

At a Glance: Comparison of Synthesis Methods

The most prevalent and practical approach to synthesizing this compound is a two-step method commencing with the Hantzsch thiazole synthesis to form an ester intermediate, followed by hydrolysis. While direct one-pot syntheses are theoretically possible, they are less commonly reported in the literature, making the two-step pathway the more established and reliable option.

MethodDescriptionKey ReactantsReported YieldReaction TimeKey AdvantagesKey Disadvantages
Two-Step Hantzsch Synthesis Step 1: Hantzsch Thiazole Synthesis. Formation of ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate.[1][2]2-Bromo-4'-methoxyacetophenone, Ethyl thiooxamate~85-95%2-4 hoursHigh yield, readily available starting materials.Requires isolation of intermediate.
Step 2: Hydrolysis. Conversion of the ethyl ester to the carboxylic acid.Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate, Base (e.g., NaOH or KOH)High1-3 hoursStraightforward, generally high conversion.Requires a second reaction and work-up step.
One-Pot Synthesis Direct formation of the carboxylic acid from starting materials without isolation of intermediates. (Less documented for this specific target)4'-Methoxyacetophenone, Bromine, Thiooxamide (hypothetical)Not reportedVariablePotentially more time and resource-efficient.Lack of established protocols, potential for side reactions and lower yields.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthesis methods.

SynthesisPathways Synthesis Pathways for this compound cluster_two_step Two-Step Hantzsch Synthesis cluster_one_pot Conceptual One-Pot Synthesis A 2-Bromo-4'-methoxyacetophenone C Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate A->C Hantzsch Synthesis (Ethanol, Reflux) B Ethyl thiooxamate B->C D This compound C->D Hydrolysis (Base, Heat) E 4'-Methoxyacetophenone H This compound E->H One-Pot Reaction (Hypothetical) F Bromine F->H G Thiooxamide G->H

Caption: Comparative workflows of the two-step Hantzsch synthesis versus a conceptual one-pot approach.

Detailed Experimental Protocols

Method 1: Two-Step Hantzsch Synthesis

This method is the most robust and well-documented approach.

Step 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate (Hantzsch Thiazole Synthesis)

This reaction involves the condensation of an α-haloketone with a thioamide.[1]

  • Reactants:

    • 2-Bromo-4'-methoxyacetophenone (1.0 eq)

    • Ethyl thiooxamate (1.0 eq)

  • Solvent: Ethanol

  • Procedure:

    • Dissolve 2-bromo-4'-methoxyacetophenone in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add an equimolar amount of ethyl thiooxamate to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol.

  • Expected Yield: 85-95%

Step 2: Hydrolysis of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

The ethyl ester is saponified to the corresponding carboxylic acid using a base.

  • Reactant: Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate (1.0 eq)

  • Reagent: 1 M Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (excess)

  • Solvent: Ethanol/Water mixture

  • Procedure:

    • Suspend the ethyl ester in a mixture of ethanol and 1 M NaOH solution.

    • Heat the mixture to reflux for 1-3 hours, or until TLC indicates the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted ester.

    • Acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).

    • The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Expected Yield: High (typically >90%)

Method 2: One-Pot Synthesis (Conceptual)
  • Potential Reactants:

    • 4'-Methoxyacetophenone

    • A brominating agent (e.g., N-Bromosuccinimide or Bromine)

    • Thiooxamide or a similar reagent

  • Challenges:

    • Controlling the regioselectivity of the bromination.

    • Potential for side reactions between the reagents under one-pot conditions.

    • The carboxylic acid group of a thioamide might interfere with the cyclization reaction.

Conclusion

For the synthesis of this compound, the two-step Hantzsch synthesis is the recommended and most reliable method. It offers high yields, utilizes readily available starting materials, and follows a well-established reaction mechanism. While a one-pot synthesis presents an attractive, more streamlined alternative, the lack of established protocols and potential for complications make it a less practical choice for predictable and scalable synthesis in a drug development pipeline. Future research may focus on the development of a robust one-pot procedure to improve the overall efficiency of synthesizing this valuable class of compounds.

References

Safety Operating Guide

4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Safe Disposal of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

This guide provides a comprehensive protocol for the proper and safe disposal of this compound, designed for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on the general hazards associated with thiazole derivatives and carboxylic acids, promoting a cautious and compliant approach.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with care, assuming it may possess hazardous properties.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[1]

  • Ventilation: Handle the compound exclusively in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1]

  • Spill Management: In the event of a spill, use an inert, non-combustible absorbent material like sand or vermiculite for containment.[2] The collected material should be placed in a designated, sealed container for disposal.[2]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] Seek medical advice if irritation occurs.[3][4]

    • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[3] If eye irritation persists, seek medical attention.[3]

    • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[3] If the person feels unwell, contact a POISON CENTER or doctor.[3]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[4] Call a POISON CENTER or doctor if you feel unwell.[4]

Hazard Assessment and Characterization

Thiazole derivatives and carboxylic acids present several potential hazards. It is prudent to assume that this compound shares these characteristics.

Hazard CategoryAssumed ClassificationPrecautionary Statements
Physical Hazards May be combustible.Keep away from heat, sparks, open flames, and hot surfaces.
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation) - Harmful if swallowed, in contact with skin, or if inhaled.[3][4]Avoid breathing dust/fume/gas/mist/vapors/spray.[3] Do not eat, drink, or smoke when using this product.[3][4] Wash skin thoroughly after handling.[5]
Skin Corrosion/Irritation - Causes skin irritation.[3][5]Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
Serious Eye Damage/Eye Irritation - Causes serious eye irritation.[3][5]Wear eye protection/face protection.[5]
Environmental Hazards Potentially very toxic to aquatic life with long-lasting effects.[5]Avoid release to the environment.[5]

Detailed Step-by-Step Disposal Protocol

Disposal of this compound must adhere strictly to local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[6][7]

Step 1: Waste Identification and Segregation
  • Waste Identification: Clearly identify the waste as "this compound".

  • Segregation: Keep this waste stream separate from all other chemical waste to prevent potentially hazardous reactions.[6][8] Collect it in a dedicated container.[2]

Step 2: Container Selection and Labeling
  • Container: Use a robust, leak-proof, and chemically compatible container, such as a high-density polyethylene (HDPE) bottle.[2] Ensure the container is kept tightly closed when not in use.[6][7]

  • Labeling: The container must be clearly and accurately labeled.[8] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

Step 3: Storage of Chemical Waste
  • Location: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]

  • Incompatibles: Ensure the storage area is away from incompatible materials, particularly strong bases, oxidizing agents, and reducing agents.[4] Use secondary containment to prevent spills.[6]

Step 4: Arranging for Professional Disposal
  • Contact EHS: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[2][8]

  • Documentation: Complete all required waste disposal forms and maintain a detailed record of the amount of waste generated and the date of disposal.[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for safe handling and disposal.

Caption: Disposal Workflow Diagram.

SpillResponse Figure 2: Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect & Place in Sealed Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Cleanup Materials as Hazardous Waste Decontaminate->Dispose Report Report to Supervisor & EHS Dispose->Report

Caption: Spill Response Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.